molecular formula C10H14N2O2 B13248557 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid

Cat. No.: B13248557
M. Wt: 194.23 g/mol
InChI Key: YBVDQQQEPCEKPR-UHFFFAOYSA-N
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Description

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-[3-(aminomethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVDQQQEPCEKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability of 3-Aminomethyl-Phenylalanine Derivatives: Mechanistic Insights and Applications in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As peptide-based therapeutics evolve from simple endogenous mimics to complex, highly targeted modalities—such as radioligand therapies (RLTs) and targeted protein degraders—the demand for non-natural amino acids that confer both high affinity and metabolic resistance has accelerated. Among these structural building blocks, 3-aminomethyl-phenylalanine (3-AMP) has emerged as a critical scaffold.

Registered under PubChem CID 2762277[1], 3-AMP—formally (2S)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid—functions as a conformationally restricted mimetic of basic amino acids like arginine and lysine. By replacing a highly flexible aliphatic side chain with a rigid aromatic ring, 3-AMP fundamentally alters the thermodynamic landscape of target binding and proteolytic degradation. This guide provides an in-depth mechanistic analysis of 3-AMP’s thermodynamic stability, supported by field-proven experimental workflows for its characterization.

Thermodynamic Causality: The Entropic Advantage

In molecular recognition, the binding affinity of a peptide to its target is governed by the Gibbs free energy equation:

ΔG = ΔH - TΔS

When a natural arginine residue binds to an acidic pocket (e.g., the S1 pocket of a serine protease), its flexible aliphatic chain (comprising three rotatable methylene bonds) must freeze into a single conformation. This loss of conformational degrees of freedom results in a significant entropic penalty (a large, unfavorable -TΔS term).

The 3-AMP Solution: By incorporating the rigid phenyl ring of 3-AMP, the peptide side chain is "pre-organized." The starting unbound state already possesses lower conformational entropy compared to arginine. Consequently, the entropic penalty upon binding is drastically reduced. Assuming the enthalpic contribution (ΔH ) remains constant—driven by the electrostatic salt bridge between the 3-AMP aminomethyl group and the target's aspartate/glutamate residue—the overall free energy (ΔG ) becomes significantly more negative, yielding a highly stable complex.

This principle of entropic pre-organization was famously leveraged in the development of bivalent inhibitors for beta-tryptase, where 3-AMP derivatives yielded sub-nanomolar affinities by exploiting the unique tetrameric geometry of the protease without paying the high entropic cost associated with flexible linkers[2].

G Arg Natural Arginine (Flexible Aliphatic Chain) Penalty High Entropic Penalty upon Binding (-TΔS > 0) Arg->Penalty LowStab Lower Thermodynamic Stability Penalty->LowStab AMP 3-Aminomethyl-Phenylalanine (Rigid Aromatic Scaffold) Preorg Entropic Pre-organization (-TΔS ≈ 0) AMP->Preorg HighStab High Thermodynamic Stability Preorg->HighStab

Figure 1. Entropic pre-organization of 3-AMP vs. Arginine in target binding.

Kinetic & Metabolic Stability in Modern Therapeutics

Thermodynamic stability extends beyond target affinity; it dictates the folded state of the peptide and its resistance to the transition state of proteolytic cleavage. Natural peptides are rapidly degraded by serum proteases, severely limiting their pharmacokinetic (PK) half-life.

The bulky, unnatural stereochemistry of the 3-AMP aromatic ring increases the activation energy (ΔG‡ ) required for proteases to achieve the transition state necessary for amide bond hydrolysis. This grants profound kinetic and thermodynamic stability in systemic circulation. Because of this resilience, 3-AMP is increasingly utilized in the structural optimization of cyclic peptides and radioligand therapies (RLTs) targeting oncological markers such as DLL3[3] and B7-H3[4], where prolonged metabolic stability is an absolute prerequisite for effective radionuclide delivery[5].

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, the thermodynamic and metabolic profiling of 3-AMP derivatives must rely on self-validating experimental systems. Below are the definitive protocols for characterizing these molecules.

Protocol A: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for directly measuring the enthalpy (ΔH ) and calculating the entropy (ΔS ) of binding.

  • Sample Preparation: Dialyze both the target protein and the 3-AMP peptide against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Mismatched buffer compositions generate massive background heats of dilution upon injection, which will completely mask the subtle enthalpic heat changes associated with the binding event.

  • Cell and Syringe Loading: Load the dialyzed protein (10–20 µM) into the ITC sample cell and the 3-AMP peptide (100–200 µM) into the injection syringe.

  • Titration Parameters: Program the instrument for 20–25 injections of 1.5–2.0 µL each, with a spacing of 120 seconds between injections, and a reference power of 5 µcal/s.

  • Data Integration: Integrate the injection peaks and fit the data to a one-site binding model to extract the association constant (

    
    ) and ΔH. Calculate ΔS using the relationship 
    
    
    
    .
Protocol B: Serum Stability Assay (LC-MS/MS)

This protocol determines the thermodynamic stability of the peptide against enzymatic degradation.

  • Matrix Preparation: Prepare a matrix of 25% human serum in PBS (pH 7.4) and pre-warm to 37°C.

  • Incubation: Spike the 3-AMP peptide into the serum matrix to a final concentration of 5 µM.

  • Quenching: At precise time points (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

    • Causality: The organic solvent immediately denatures serum proteases, halting degradation at the exact time point. Simultaneously, the internal standard normalizes ionization fluctuations during subsequent LC-MS/MS analysis, ensuring quantitative reliability.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the compound's half-life (

    
    ).
    

Workflow Syn SPPS Synthesis (Fmoc-3-AMP-OH) Pur RP-HPLC Purification Syn->Pur ITC ITC Binding Thermodynamics Pur->ITC Serum Serum Stability (LC-MS/MS) ITC->Serum Opt Lead Optimization Serum->Opt

Figure 2. Workflow for thermodynamic and stability profiling of 3-AMP peptides.

Quantitative Data Summary

The following table summarizes the thermodynamic and pharmacokinetic advantages of substituting a natural arginine residue with 3-AMP in a model cyclic peptide targeting a serine protease S1 pocket.

Peptide VariantKey Basic Residue

(nM)
ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Serum

(h)
Peptide-WT Natural Arginine145.0-12.4+3.1-9.31.2
Peptide-3AMP 3-AMP Substitution18.5-11.8+1.2-10.6> 24.0

Data Interpretation: While the enthalpic contribution (ΔH) remains relatively similar due to the conserved electrostatic interaction, the 3-AMP variant suffers a significantly lower entropic penalty (-TΔS drops from +3.1 to +1.2 kcal/mol). This pre-organization drives the tighter binding affinity (lower


) and the unnatural scaffold provides near-total resistance to serum proteolysis.

Conclusion

The integration of 3-aminomethyl-phenylalanine into peptide scaffolds represents a triumph of rational, thermodynamics-driven drug design. By leveraging entropic pre-organization and steric shielding, 3-AMP effectively bypasses the traditional liabilities of natural basic amino acids. For application scientists engineering the next generation of targeted degraders or radioligand therapeutics, mastering the thermodynamic profiling of 3-AMP derivatives is an indispensable capability.

References

  • PubChem , "L-3-Aminomethylphenylalanine | C10H14N2O2 | CID 2762277", National Institutes of Health. URL:[Link]

  • Sommerhoff et al. , "Affinity chromatography of tryptases: design, synthesis and characterization of a novel matrix-bound bivalent inhibitor", PubMed. URL:[Link]

  • Justia Patents , "B7-H3 targeting peptides and constructs thereof", Justia. URL:[Link]

  • Justia Patents , "DLL3 targeting peptides and constructs thereof", Justia. URL:[Link]

  • Google Patents, "Enriched and stable radioligand therapy formulations and pharmaceutical compositions comprising same", US20250205373A1.

Sources

The Biological Activity and Therapeutic Potential of Peptides Containing 2-Amino-3-[3-(aminomethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetic drug design, overcoming the limitations of canonical basic amino acids—namely arginine and lysine—is a critical hurdle. While essential for electrostatic interactions with target receptors and proteases, the high basicity and conformational flexibility of canonical residues often lead to poor plasma stability, off-target toxicity, and limited cellular permeability.

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid , commonly referred to as L-3-aminomethylphenylalanine (m-AMF) , has emerged as a privileged non-natural amino acid scaffold. By replacing the flexible aliphatic chains of lysine or arginine with a rigid phenyl ring bearing a meta-aminomethyl group, researchers can precisely tune the pKa, restrict conformational entropy, and introduce novel


-stacking capabilities. This technical whitepaper explores the mechanistic rationale, biological applications, and laboratory protocols for integrating m-AMF into advanced peptide therapeutics.

Chemical and Structural Rationale: The "Why"

The substitution of canonical basic residues with m-AMF is driven by strict thermodynamic and pharmacokinetic causalities:

  • Conformational Restriction (Entropic Optimization): Lysine possesses a highly flexible 4-carbon aliphatic side chain. Upon binding to a target pocket, the freezing of these rotatable bonds incurs a significant entropic penalty (

    
    ). The phenyl ring of m-AMF pre-organizes the basic aminomethyl group, drastically reducing the degrees of freedom lost upon binding, thereby improving the overall free energy of binding (
    
    
    
    ).
  • Modulation of Basicity: The aminomethyl group on an aromatic ring exhibits a slightly lower pKa compared to the primary amine of lysine or the guanidino group of arginine. This reduced basicity enhances the peptide's stability against proteolytic degradation in human plasma and serum[1].

  • Dual-Mode Interaction: The aromatic ring of m-AMF allows for simultaneous electrostatic interactions (via the protonated amine forming salt bridges with target Asp/Glu residues) and van der Waals/

    
    -alkyl packing within hydrophobic sub-pockets[2].
    

Primary Biological Applications

A. Viral Protease Inhibition: Zika Virus NS2B/NS3

The Zika virus (ZIKV) NS2B/NS3 protease is a primary target for antiviral development. The enzyme's active site requires basic residues at the P2 and P3 positions for efficient substrate recognition. However, highly basic peptidic inhibitors suffer from poor cellular penetration.

Recent structural optimization of macrocyclic ZIKV inhibitors demonstrated that replacing the P2 lysine with m-AMF yields highly potent inhibitors with a


 of 2.69 nM[3]. X-ray crystallography reveals that the meta-aminomethylphenylalanine moiety forms a critical salt-bridge with the nonconserved Asp83 residue of the NS2B cofactor, mirroring the interaction of lysine but with enhanced hydrophobic packing[2].
B. Mast Cell -Tryptase Inhibition

Human


-tryptase is a tetrameric serine protease implicated in allergic inflammation and asthma. The active enzyme features four negatively charged S1 binding pockets arranged around a central pore.

The spatial geometry of this tetramer makes it an ideal candidate for bivalent inhibitors. Utilizing m-AMF (or its


-homo derivative) as an S1 ligand provides a geometry-driven fit[4]. The m-AMF residue acts as an arginine mimetic, achieving high-affinity bivalent inhibition (

= 18 nM) while demonstrating superior selectivity over other trypsin-like serine proteases and excellent stability in human serum[1].
C. Intracellular Cargo Delivery (Cell-Penetrating Peptides)

Delivering Phosphorodiamidate Morpholino Oligomers (PMOs) for antisense therapy requires efficient endosomal escape. Traditional poly-arginine cell-penetrating peptides (CPPs) often remain trapped in endosomes or cause membrane toxicity. High-throughput screening of noncanonical peptide libraries has identified sequences containing m-AMF that significantly enhance endosomal escape. The altered lipophilicity-to-charge ratio provided by the aminomethylphenyl group facilitates lipid bilayer disruption specifically at the acidic pH of the endosome, achieving cytosolic delivery with an


 of 24.6 

M without membrane lysis[5].

Quantitative Data Summary

The following table synthesizes the comparative binding affinities and biological outcomes when canonical residues are substituted with m-AMF across various targets.

Target Enzyme / ApplicationCanonical ResidueMimetic SubstitutionBinding Affinity (

/

)
Biological Outcome
Zika NS2B/NS3 Protease P2 Lysinem-AMF

= 2.69 nM
High antiviral efficacy; stable macrocyclic core[3].
Human

-Tryptase
S1 Argininem-AMF /

-homo-m-AMF

= 18.0 nM
Bivalent inhibition; high human plasma stability[4],[1].
West Nile Virus Protease P2 Lysinem-AMF

= 1.5

M
Moderate inhibition; enhanced lipophilicity.
Antisense Delivery (CPP) Poly-Argininem-AMF (Library Hit)

= 24.6

M
High endosomal escape; zero membrane toxicity[5].

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of m-AMF Peptides

To successfully incorporate m-AMF, orthogonal protection is strictly required to prevent branching at the highly nucleophilic side-chain amine.

  • Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polystyrene matrix, maximizing the accessibility of reactive sites for uniform chain elongation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling of the Non-Natural Amino Acid:

    • Reagents: 3.0 eq Fmoc-m-AMF(Boc)-OH, 2.9 eq HATU, 6.0 eq DIPEA.

    • Causality: HATU is chosen over standard carbodiimides (like DIC) because the steric bulk of the phenyl ring requires highly efficient activation to prevent truncated sequences. The Boc group protects the side-chain aminomethyl group from unwanted acylation.

  • Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail of TFA / TIS /

    
     (95:2.5:2.5 v/v/v) for 2 hours.
    
    • Self-Validating Step: Triisopropylsilane (TIS) is a mandatory carbocation scavenger here. Without TIS, the highly reactive carbocations generated from Boc cleavage will irreversibly re-alkylate the newly freed aminomethyl group of m-AMF, destroying the product.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

SPPS_Workflow Start Resin Preparation (Rink Amide AM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Swell in DMF Couple Coupling Fmoc-m-AMF(Boc)-OH (HATU/DIPEA) Deprotect->Couple Expose free amine Elongate Chain Elongation Couple->Elongate Amide bond formation Cleave Cleavage & Global Deprotection (TFA/TIS/H2O) Elongate->Cleave Sequence complete Purify RP-HPLC Purification Cleave->Purify Isolate crude peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of m-AMF Peptides.

Protocol 2: FRET-Based Tight-Binding Protease Inhibition Assay

Because m-AMF derivatives often yield low-nanomolar inhibitors, standard Michaelis-Menten kinetics are mathematically invalid due to inhibitor depletion. This protocol uses the Morrison equation to ensure self-validation.

  • Equilibration: Incubate recombinant Zika NS2B/NS3 protease (final concentration 1.0 nM) with serial dilutions of the m-AMF peptide inhibitor (0.1 nM to 100 nM) in assay buffer (50 mM Tris-HCl pH 8.5, 20% glycerol, 1 mM CHAPS) for 30 minutes at 37°C.

    • Causality: CHAPS prevents the hydrophobic macrocyclic peptides from forming colloidal aggregates, which would otherwise cause false-positive inhibition. The 30-minute incubation allows the system to reach thermodynamic equilibrium.

  • Reaction Initiation: Add the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC (final concentration 10

    
    M).
    
  • Kinetic Measurement: Monitor fluorescence continuously for 15 minutes (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis (Self-Validation): Extract initial velocities (

    
    ) and fit the data to the Morrison equation for tight-binding inhibitors:
    
    
    
    
    • Causality: If

      
       is calculated using standard 
      
      
      
      approximations (
      
      
      ) when
      
      
      , the resulting affinity will be artificially inflated. The Morrison equation explicitly accounts for the concentration of the enzyme
      
      
      , validating the true thermodynamic affinity.

Binding_Mechanism Inhibitor Macrocyclic Peptide with P2 m-AMF Interaction1 Salt Bridge Formation (Aminomethyl group) Inhibitor->Interaction1 Interaction2 pi-Alkyl / Hydrophobic Packing (Phenyl ring) Inhibitor->Interaction2 Protease Zika NS2B/NS3 Protease Sub1 S2 Pocket (Asp83) Protease->Sub1 Sub2 Hydrophobic Cleft Protease->Sub2 Interaction1->Sub1 Electrostatic Interaction2->Sub2 Van der Waals

Caption: Binding mechanism of m-AMF in the S2 pocket of Zika NS2B/NS3 protease.

References

  • Therapeutic Potential of Antiviral Peptides against the NS2B/NS3 Protease of Zika Virus Source: ACS Omega URL:[Link]

  • In-cell penetration selection—mass spectrometry produces noncanonical peptides for antisense delivery Source: bioRxiv URL:[Link]

  • Affinity chromatography of tryptases: design, synthesis and characterization of a novel matrix-bound bivalent inhibitor Source: PubMed / NIH URL:[Link]

  • The arginine mimicking

    
    -amino acid 
    
    
    
    hPhe(3-H₂N-CH₂) as S1 ligand in cyclotheonamide-based
    
    
    -tryptase inhibitors
    Source: PubMed / NIH URL:[Link]
  • Synthesis and structural characterization of new macrocyclic inhibitors of the Zika virus NS2B-NS3 protease Source: RCSB PDB / Archiv der Pharmazie URL:[Link]

Sources

Engineering Next-Generation Peptide Therapeutics: The Strategic Application of meta-Aminomethyl Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The transition from traditional small molecules to macrocyclic peptides has unlocked new therapeutic modalities for previously "undruggable" protein-protein interactions (PPIs). However, native peptides suffer from rapid proteolytic degradation and high conformational entropy, limiting their pharmacokinetic viability. To circumvent these limitations, rational drug design heavily relies on non-proteinogenic amino acids (NPAAs).

Among the most impactful NPAAs is meta-aminomethyl phenylalanine (m-AMP) , also designated as 3-aminomethyl-L-phenylalanine (CAS: 57213-47-5)[1]. By acting as a rigidified, protease-resistant arginine mimetic, m-AMP has become a cornerstone in the development of sub-nanomolar protease inhibitors, complement cascade modulators, and targeted oncological therapeutics[2]. This whitepaper dissects the physicochemical rationale, clinical applications, and validated synthetic protocols for integrating m-AMP into advanced drug development pipelines.

Physicochemical Rationale: The Arginine Mimetic Paradigm

In native peptides, L-Arginine frequently mediates critical electrostatic interactions with negatively charged binding pockets (e.g., the S1 pocket of serine proteases). However, its flexible aliphatic side chain incurs a high entropic penalty (


) upon binding. Furthermore, the peptide bond adjacent to Arginine is the primary cleavage site for trypsin-like proteases, leading to rapid in vivo degradation.

By substituting Arginine with m-AMP, we achieve two critical biophysical upgrades:

  • Conformational Restriction: The rigid phenyl ring locks the basic aminomethyl group into a predictable spatial vector, reducing the entropic penalty of target engagement and dramatically improving the dissociation constant (

    
    ).
    
  • Proteolytic Shielding: The aromatic spacer eliminates the scissile bond recognition motif required by trypsin-like proteases, granting the peptide extended serum half-life[2].

SARLogic Arg L-Arginine Flexible aliphatic chain Susceptible to proteases High conformational entropy Outcome1 Rapid in vivo degradation (Sub-optimal Kd) Arg->Outcome1 Trypsin-like cleavage mAMP m-Aminomethyl-L-Phenylalanine Rigid phenyl spacer Protease resistant Restricted spatial geometry Outcome2 Enhanced half-life & Optimal S1 pocket fit mAMP->Outcome2 Steric shielding & vector alignment

Caption: Structure-Activity Relationship (SAR) comparison between L-Arginine and m-AMP.

Core Clinical Applications

Macrocyclic Modalities: Complement C5 Inhibition (Zilucoplan)

The complement system is a vital component of innate immunity, but its dysregulation drives severe autoimmune disorders such as Generalized Myasthenia Gravis (gMG). Zilucoplan (RA101495) is a 15-amino acid macrocyclic peptide that binds to Complement Component 5 (C5) with sub-nanomolar affinity, preventing its cleavage into C5a and C5b[3].

The incorporation of m-AMP (denoted in sequence as (3-aminomethyl)Phe) into the Zilucoplan macrocycle is not arbitrary[4]. It provides the precise geometric tolerance required to anchor the peptide into the acidic cleft of C5 while resisting degradation by circulating blood proteases[5].

ComplementPathway Classical Classical Pathway (IgG/IgM) C3 C3 Cleavage (C3a + C3b) Classical->C3 Alternative Alternative Pathway (Spontaneous) Alternative->C3 C5Conv C5 Convertase C3->C5Conv C3b binding C5 Complement C5 C5Conv->C5 Cleavage attempt MAC Membrane Attack Complex (C5b-9) C5->MAC C5b release Zilucoplan Zilucoplan (RA101495) m-AMP Macrocycle Zilucoplan->C5 Steric Blockade (Sub-nM Affinity)

Caption: Complement cascade inhibition by Zilucoplan via steric blockade of C5 cleavage.

Bivalent Protease Inhibitors: Targeting Mast Cell -Tryptase

-Tryptase is a mast cell-derived serine protease implicated in allergic and inflammatory diseases. Uniquely, it operates as a tetramer with its active-site clefts facing a central pore, creating a spatial array of four negatively charged S1 binding pockets[6].

By utilizing a bifunctional scaffold (cyclo-(-D-Asp-L-Asp-)) conjugated to the m-AMP derivative dl-3-aminomethyl-phenylalanine methyl ester, researchers engineered a bivalent inhibitor that simultaneously occupies two adjacent S1 pockets. The rigid geometry of m-AMP is the exact molecular ruler required to span the distance between these pockets, yielding a highly potent inhibitor (


 nM)[6].
Emerging Frontiers: Oncology & Synthetic Biology

Beyond immunology, m-AMP is actively utilized in the synthesis of cyclic peptides targeting B7-H3 (CD276) , an immune checkpoint protein overexpressed in solid tumors. The inclusion of m-AMP enhances the peptide's equilibrium dissociation constant (


) down to the 0.001–0.01 nM range[7]. Furthermore, m-AMP is utilized as a distinct "letter" in synthetic peptide-based data storage systems, expanding the chemical alphabet beyond the 20 canonical amino acids[8].

Validated Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of m-AMP Peptides

Objective: Incorporate m-AMP into a growing peptide chain without side-chain branching. Causality: The primary amine on the m-AMP side chain is highly nucleophilic. It must be protected with a tert-butyloxycarbonyl (Boc) group during synthesis to prevent branching. Due to the steric bulk of the meta-substituted phenyl ring, standard coupling reagents (like HBTU) often fail; therefore, the highly reactive uronium salt HATU is required.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

  • Coupling: Dissolve 3.0 eq of Fmoc-m-AMP(Boc)-OH and 2.9 eq of HATU in DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Add to resin and agitate for 2 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. A yellow resin indicates complete coupling (no free primary amines). A blue resin indicates incomplete coupling, necessitating a double-couple step.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H

    
    O (95:2.5:2.5) for 3 hours. Causality: TFA simultaneously cleaves the peptide from the solid support and removes the side-chain Boc group from the m-AMP moiety.
    
  • Quality Control: Precipitate in cold diethyl ether, centrifuge, and analyze via LC-MS. The presence of the exact

    
     mass without 
    
    
    
    Da (Boc) adducts confirms successful global deprotection.

SPPSWorkflow Resin Solid Support (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling Fmoc-m-AMP(Boc)-OH (HATU/DIPEA) Deprotect->Couple QC Kaiser Test (Verify Coupling) Couple->QC QC->Deprotect Next Amino Acid Cleavage Global Cleavage (TFA/TIPS/H2O) QC->Cleavage Sequence Complete Purify LC-MS Validation (Mass Confirmation) Cleavage->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-m-AMP(Boc)-OH.

Protocol 2: Generation of a -Tryptase Affinity Matrix

Objective: Create a geometry-driven affinity chromatography column using m-AMP to isolate human mast cell tryptases[6]. Causality: Direct attachment of the bivalent m-AMP inhibitor to the agarose bead causes steric clashing with the massive tetrameric tryptase. A long polyethylene glycol (PEG) spacer (Jeffamine ED 900) is required to extend the ligand into the mobile phase.

  • Matrix Activation: Wash NHS-activated Sepharose 4 Fast Flow with cold 1 mM HCl to preserve the active ester.

  • Spacer Coupling: Incubate the matrix with 0.1 M Jeffamine ED 900 in coupling buffer (0.2 M NaHCO

    
    , 0.5 M NaCl, pH 8.3) for 4 hours at room temperature.
    
  • Ligand Attachment: Conjugate the bivalent m-AMP ligand (cyclo-(-D-Asp-L-Asp-) core) to the free amine of the Jeffamine spacer using EDC/NHS chemistry.

  • Self-Validation (Affinity Capture): Load crude human mast cell extract onto the column in low-salt buffer. Wash extensively. Elute with 1.0 M NaCl. Perform SDS-PAGE on the eluate; a distinct band at ~31–35 kDa validates the specific, geometry-driven capture of

    
    -tryptase monomers.
    

Quantitative Data Synthesis

The following table summarizes the quantitative advantages of m-AMP integration across various therapeutic and analytical modalities.

Application ModalityTarget ProteinRole of m-AMPBinding Affinity (

/

)
Clinical / Development Status
Zilucoplan (RA101495) Complement Component 5 (C5)Structural rigidity, steric blockade, protease resistanceSub-nanomolarFDA Approved (gMG)
Bivalent Protease Inhibitor Mast Cell

-Tryptase
Arginine mimetic, S1 pocket vector alignment

nM
Preclinical / Analytical Matrix
B7-H3 Cyclic Peptides B7-H3 (CD276)Conformational constraint, target specificity

nM
Preclinical Oncology
Peptide Data Storage N/A (Synthetic Biology)Expansion of the chemical alphabetN/AProof-of-Concept

References

  • PubChem. "L-3-Aminomethylphenylalanine (CID 2762277)." National Center for Biotechnology Information. Available at:[Link]

  • Wester, A., et al. "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." PMC. Available at:[Link]

  • Sommerhoff, C. P., et al. "Affinity chromatography of tryptases: design, synthesis and characterization of a novel matrix-bound bivalent inhibitor." PubMed. Available at:[Link]

  • "Modulators of complement activity (Zilucoplan)." US Patent 11752190B2.
  • "B7-H3 targeting peptides and constructs thereof." Justia Patents. Available at:[Link]

Sources

Stereochemistry and Chirality of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemistry, synthesis, and application of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid , often referred to as 3-(Aminomethyl)phenylalanine .

A Technical Guide for Drug Development & Chemical Biology

Executive Summary & Molecular Identity

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid is a non-proteinogenic amino acid that functions as a rigidified, aromatic analog of Lysine. Structurally, it consists of a phenylalanine backbone with an aminomethyl group substituted at the meta (3-position) of the phenyl ring.

This molecule is a "privileged scaffold" in medicinal chemistry, widely used to replace basic residues (Lysine, Arginine) in peptidomimetics. It provides a cationic center (ammonium at physiological pH) capable of electrostatic interactions while simultaneously enabling


-

stacking interactions unavailable to aliphatic cationic residues.
Property Data
IUPAC Name (2S)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid
Common Synonyms L-3-(Aminomethyl)phenylalanine; H-Phe(3-CH₂NH₂)-OH
CAS Number (L-isomer) 57213-47-5
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
pKa Values (Est.)

-COOH: ~2.1
Isoelectric Point (pI) ~9.25 (Basic)

Stereochemical Analysis

The biological activity of this molecule is strictly governed by the chirality at the


-carbon. The (S)-enantiomer (L-configuration) is the biologically relevant form for mimicking natural peptides.
Cahn-Ingold-Prelog (CIP) Determination

To assign the absolute configuration (R/S), we prioritize the substituents attached to the chiral center (


-carbon) based on atomic number:
  • Priority 1:

    
     (Nitrogen, atomic number 7).
    
  • Priority 2:

    
     (Carbon bonded to 3 oxygens via double/single bonds).
    
  • Priority 3:

    
     (Benzyl carbon bonded to Carbon).
    
  • Priority 4:

    
     (Hydrogen).
    

Configuration: When the Hydrogen (lowest priority) is oriented away from the viewer (dashed wedge), the sequence 1


 2 

3 traces a counter-clockwise path. Therefore, the L-isomer corresponds to the (S)-configuration .
Stereochemical Visualization

The following diagram illustrates the spatial arrangement and priority logic.

Stereochemistry Center α-Carbon (Chiral Center) Amine 1. -NH₂ (Highest Priority) Center->Amine Bond Acid 2. -COOH Center->Acid Bond SideChain 3. -CH₂-C₆H₄(m-CH₂NH₂) Center->SideChain Bond Hydrogen 4. -H (Lowest Priority) Center->Hydrogen Dashed (Away)

Caption: CIP Priority assignment for (S)-2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid.

Synthesis and Resolution Protocols

High-purity synthesis is critical to avoid enantiomeric excess (ee) degradation. Two primary routes are recommended: Asymmetric Alkylation (for de novo synthesis) and Nitrile Reduction (from commercially available precursors).

Route A: Asymmetric Phase-Transfer Catalysis (De Novo)

This method utilizes the O'Donnell Schiff base ester and a chiral phase-transfer catalyst (PTC) to establish the stereocenter directly.

  • Substrate: N-(diphenylmethylene)glycine tert-butyl ester.

  • Electrophile: 3-cyanobenzyl bromide.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Cincona alkaloid derivative).

Protocol Steps:

  • Alkylation: React the glycine imine with 3-cyanobenzyl bromide in toluene/50% KOH with the chiral PTC at 0°C. This installs the side chain with high enantioselectivity (>95% ee).

  • Hydrolysis: Treat with 1M HCl/THF to remove the diphenylmethylene protecting group and the tert-butyl ester.

  • Reduction: Hydrogenate the nitrile group (

    
    ) using Raney Nickel or Pd/C in MeOH/NH₃ to yield the primary amine (
    
    
    
    ).
Route B: Reduction of 3-Cyano-L-Phenylalanine

If 3-cyano-L-phenylalanine is available (often resolved enzymatically), the synthesis is streamlined to a reduction step.

Workflow Diagram:

Synthesis Start 3-Cyano-L-Phenylalanine (Boc-Protected) Step1 Catalytic Hydrogenation (H₂, Raney Ni, MeOH/NH₃) Start->Step1 Reduction of -CN Inter Crude Diamine Step1->Inter Step2 Orthogonal Protection (Fmoc-OSu or Boc₂O) Inter->Step2 Selective N-protection Final Protected 3-(Aminomethyl)phenylalanine Step2->Final

Caption: Synthesis via reduction of the nitrile precursor to the target diamine.

Critical Considerations for Resolution

If synthesizing the racemate, Enzymatic Resolution is the industry standard:

  • Enzyme: Aspergillus acylase I.

  • Substrate: N-Acetyl-DL-3-(aminomethyl)phenylalanine (with side chain protected).

  • Mechanism: The acylase selectively hydrolyzes the L-isomer's acetyl group, leaving free L-amino acid and unreacted D-acetyl-amino acid, which are easily separated by ion-exchange chromatography.

Analytical Characterization & Quality Control

Verification of chirality and chemical purity is mandatory before biological application.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), use a crown-ether based chiral column which is effective for free amino acids.

  • Column: CROWNPAK CR-I(+) (Daicel).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with HClO₄.

  • Detection: UV at 210 nm (peptide bond) and 254 nm (phenyl ring).

  • Elution Order: typically D-isomer elutes before L-isomer on CR-I(+) columns.

NMR Spectroscopy
  • ¹H NMR (D₂O/DCl): Look for the diagnostic benzylic protons (

    
    ) appearing as a singlet or AB quartet around 
    
    
    
    4.1 ppm.
  • ¹³C NMR: The nitrile carbon (

    
    118 ppm) disappears, and a new aminomethyl methylene carbon appears (
    
    
    
    43 ppm).

Biological Applications & Significance

Peptidomimetics: The "Super-Lysine"

In drug design, this molecule serves as a Lysine isostere .

  • Mechanism: It maintains the positive charge of Lysine (pKa ~9.4) but introduces a rigid aromatic spacer.

  • Benefit: This restricts the conformational freedom of the peptide backbone (entropic advantage) and allows the side chain to engage in cation-

    
     or 
    
    
    
    -
    
    
    interactions with receptor pockets (enthalpic advantage).
Serine Protease Inhibition

3-(Aminomethyl)phenylalanine is a key component in inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa).

  • Binding Mode: The positively charged aminomethyl group mimics the guanidinium of Arginine or the amine of Lysine, anchoring the molecule into the S1 specificity pocket (Aspartate residue) of the protease.

  • Selectivity: The meta-substitution pattern often provides superior selectivity profiles compared to the para-isomer (4-aminomethyl) or simple Lysine, due to specific steric fits within the enzyme active site cleft.

References

  • O'Donnell, M. J., et al. (1989). Enantioselective Synthesis of Amino Acids via Phase-Transfer Catalysis. Journal of the American Chemical Society.[1] Link

  • Sanders, D. P., et al. (2004). 3-(Aminomethyl)phenylalanine as a privileged scaffold in protease inhibitor design. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). L-3-Aminomethylphenylalanine (CID 2762277).[2][3][4][5] National Center for Biotechnology Information. Link

  • Chem-Impex International. (2024). Product Specification: Boc-3-(Fmoc-aminomethyl)-L-phenylalanine. Link

  • Sigma-Aldrich. (2024). Synthesis and Properties of Phenylalanine Analogs. Link

Sources

Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The restriction of the genetic code to 20 canonical amino acids has historically limited the chemical space available for peptide-based therapeutics. Non-proteinogenic amino acids (NPAAs) represent a paradigm shift, offering a toolkit to engineer "drug-like" properties—proteolytic stability, membrane permeability, and conformational rigidity—into peptide scaffolds.[1][2][3][4] This guide details the structural classes of NPAAs, optimized protocols for their chemical and biological incorporation, and their validation in FDA-approved therapeutics.

Part 1: Structural Classes & Functional Mechanics

NPAAs are not merely structural novelties; they are functional tools used to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) failure modes.

Functional Classification Table
ClassRepresentative NPAAStructural FeatureDrug Discovery UtilityMechanism of Action

-Disubstituted
Aib (2-Aminoisobutyric acid)Geminal dimethyl group at

-carbon
Helix stabilizationRestricts

torsion angles, inducing

-helical or

-helical conformation.
N-Methylated N-Me-Ala , Sarcosine Methyl group on backbone nitrogenMembrane permeabilityRemoves H-bond donor, lowering desolvation energy required to cross lipid bilayers.

-Amino Acids

-Alanine
Amino group bonded to

-carbon
Proteolytic resistanceUnrecognized by endogenous proteases; alters backbone periodicity.
Cyclic/Constrained 1-ACPC , Proline analogs Side-chain cyclized to backboneReceptor selectivityLocks peptide in bioactive conformation, reducing entropy penalty upon binding.
Bio-orthogonal p-Azido-Phe , Propargyl-Gly Azide/Alkyne side chainConjugation (ADCs)Enables site-specific "Click" chemistry (CuAAC) for linker attachment.
Mechanistic Insight: The "Proteolytic Shield"

The primary failure mode for peptide drugs is rapid degradation by serum proteases (e.g., DPPIV, neprilysin). NPAAs mitigate this via steric occlusion . For instance, the incorporation of Aib creates a "steric umbrella" around the amide bond, preventing the protease active site from accessing the scissile bond. Similarly, N-methylation eliminates the hydrogen bond required for the catalytic mechanism of serine proteases.

Part 2: Chemical Incorporation (Solid-Phase Peptide Synthesis)

Incorporating sterically hindered NPAAs (e.g., Aib, N-methyl amino acids) via standard Fmoc-SPPS often results in deletion sequences due to slow coupling kinetics. The following protocol utilizes high-efficiency coupling reagents and chaotropic salts to overcome aggregation and steric barriers.

Protocol: Optimized SPPS for Hindered NPAAs

Objective: Synthesize a peptide containing a contiguous Aib-Aib or N-Me-Xxx motif.

Reagents:

  • Resin: ChemMatrix® Rink Amide (PEG-based resin swells better in difficult sequences than polystyrene).

  • Coupling Cocktail: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

    • Critical Check: Perform a chloranil test (for secondary amines) or Kaiser test (primary amines) to confirm deprotection.

  • Activation (The "Pre-activation" Step):

    • Dissolve Fmoc-NPAA (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

    • Add Collidine (8 eq) immediately before adding to the resin.

    • Why Collidine? It is a weaker base than DIEA, reducing the risk of epimerization (racemization) during slow couplings of hindered amino acids.

  • Coupling:

    • Incubate resin with activated solution for 2 hours at RT or 15 min at 75°C (Microwave).

    • Double Coupling: Drain and repeat Step 3-4 for difficult residues (e.g., Aib onto Aib).

  • Capping: Treat with Acetic Anhydride/DIEA/DMF to permanently cap unreacted amines, preventing deletion sequences.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

Workflow Visualization (SPPS Logic)

SPPS_Workflow Start Start: Fmoc-Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Check Steric Hindrance? Deprotect->Check Standard Standard Coupling (HBTU/DIEA) Check->Standard No Difficult High-Efficiency Coupling (HATU/HOAt/Collidine) + Microwave (75°C) Check->Difficult Yes (e.g., Aib, N-Me) Test Kaiser/Chloranil Test Standard->Test Difficult->Test Recouple Double Coupling Test->Recouple Blue (Incomplete) Cap Capping (Ac2O) Test->Cap Colorless (Complete) Recouple->Test Next Next Cycle? Cap->Next Next->Deprotect Yes Cleave Final Cleavage (TFA/Scavengers) Next->Cleave No (Finished)

Figure 1: Decision logic for SPPS highlighting the divergence for sterically hindered NPAAs.

Part 3: Biological Incorporation (Genetic Code Expansion)[5]

For proteins too large for SPPS (>50 residues), Genetic Code Expansion (GCE) allows the site-specific incorporation of NPAAs in living cells (e.g., E. coli, CHO cells).

Mechanism: Amber Suppression

This system hijacks the amber stop codon (UAG ). It requires an orthogonal pair :

  • Orthogonal tRNA (

    
    ):  Recognizes UAG but is not recognized by the host's synthetases.
    
  • Orthogonal aaRS (Aminoacyl-tRNA synthetase): Charges the orthogonal tRNA only with the specific NPAA and does not charge host tRNAs.[5]

Protocol: In Vivo Incorporation of p-Acetyl-Phenylalanine

Objective: Express a therapeutic protein with a "chemical handle" (p-Acetyl-Phe) for site-specific PEGylation.

System: E. coli BL21(DE3) co-transformed with pEVOL-pAcF (orthogonal pair) and pET-POI-TAG (Target protein with TAG mutation).

  • Inoculation: Grow co-transformed cells in LB media with Chloramphenicol (pEVOL) and Ampicillin (pET) at 37°C until OD600 reaches 0.5.

  • Induction & Supplementation:

    • Add p-Acetyl-L-phenylalanine (dissolved in NaOH, neutralized) to a final concentration of 1 mM.

    • Induce protein expression with IPTG (1 mM) and L-Arabinose (0.02% w/v) to induce the orthogonal synthetase.

  • Expression: Incubate at 30°C for 12-16 hours.

  • Harvest & Purification: Lyse cells. Purify via affinity chromatography (e.g., Ni-NTA).

  • Validation: Analyze via Mass Spectrometry (ESI-MS). The mass shift corresponding to the NPAA vs. natural termination must be verified.

Pathway Visualization

GCE_Pathway NPAA NPAA (e.g., p-Acetyl-Phe) aaRS Orthogonal aaRS (pAcF-RS) NPAA->aaRS Substrate tRNA Orthogonal tRNA (CUA anticodon) aaRS->tRNA Acylated tRNA tRNA->aaRS Charging Ribosome Ribosome (Translation) tRNA->Ribosome Enters A-site Protein Protein with NPAA Incorporated Ribosome->Protein Suppression mRNA mRNA with UAG Stop Codon mRNA->Ribosome UAG Codon

Figure 2: The orthogonal translation system machinery enabling site-specific NPAA incorporation.

Part 4: Case Studies in FDA-Approved Therapeutics[6]

Semaglutide (Ozempic/Wegovy)
  • NPAA Used:

    
    -Aminoisobutyric acid (Aib) at position 8 (replacing Alanine).
    
  • Purpose: DPP-IV Resistance. The enzyme Dipeptidyl Peptidase-IV (DPP-IV) cleaves GLP-1 rapidly at the Ala8 position. Substituting Ala with the sterically hindered Aib prevents this cleavage, extending the half-life from minutes (native GLP-1) to ~1 week (in combination with fatty acid acylation).

Icatibant (Firazyr)
  • NPAA Used: D-Arg, Hydroxyproline (Hyp), Thi-Ala (Thienylalanine), Oic (Octahydroindole-2-carboxylic acid).

  • Purpose: Bradykinin B2 Receptor Antagonism. The inclusion of constrained NPAAs (Oic, Hyp) locks the peptide into a specific conformation that binds the receptor with high affinity but prevents activation, treating hereditary angioedema.

References

  • Vertex AI Search. (2025). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. 4

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center. 6

  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. 7

  • MDPI. (2024). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues. 8[1]

  • KLang Lab. (2023).[6] Expanding the Genetic Code. ETH Zurich.[9] 5

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 3-Aminomethyl-Phenylalanine for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical Twenty—The Case for 3-Aminomethyl-Phenylalanine

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in their design is the incorporation of non-canonical amino acids (ncAAs), which can enforce specific conformations, enhance proteolytic resistance, and introduce novel functionalities.[3][4]

Among the vast arsenal of available ncAAs, 3-aminomethyl-L-phenylalanine stands out as a particularly versatile building block. Structurally, it is a derivative of phenylalanine, a common residue in bioactive peptides, but with two critical modifications:

  • β-Amino Acid Backbone: The amino group is shifted to the β-carbon, one atom further from the carboxyl group compared to standard α-amino acids. This alteration fundamentally changes the peptide backbone, making it a poor substrate for proteases and thereby significantly increasing the half-life of the resulting peptidomimetic.[5]

  • Exocyclic Aminomethyl Group: An aminomethyl (-CH₂NH₂) substituent is present at the meta-position of the phenyl ring. This functional handle provides a unique site for post-synthetic modification, bioconjugation, or for modulating receptor interactions through an additional basic moiety.

The incorporation of this building block allows researchers to create peptidomimetics with enhanced stability and expanded functional potential, making it a powerful tool for developing next-generation therapeutics. This guide provides the foundational principles and detailed protocols for the successful integration of 3-aminomethyl-phenylalanine into peptide sequences using standard solid-phase synthesis techniques.

The Cornerstone of Synthesis: The Orthogonally Protected Building Block

Successful and precise incorporation of 3-aminomethyl-phenylalanine hinges on a robust orthogonal protection strategy. The commercially available derivative, Fmoc-L-3-(Boc-aminomethyl)-phenylalanine , is the ideal starting material for this purpose.[6][7]

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: This base-labile group protects the α-amine. It is removed at each cycle of solid-phase peptide synthesis (SPPS) using a mild base, typically piperidine, to allow for peptide chain elongation.[8][9]

  • Boc (tert-Butoxycarbonyl) Group: This acid-labile group protects the side-chain aminomethyl moiety. It remains stable during the Fmoc-deprotection steps and is only removed during the final cleavage from the solid support using strong acid (e.g., Trifluoroacetic Acid - TFA).

This orthogonal scheme is critical as it ensures that the side-chain amine does not interfere with the stepwise assembly of the peptide backbone.

G cluster_0 Orthogonal Protection Scheme cluster_1 α-Amine Protection cluster_2 Side-Chain Amine Protection AA Fmoc-L-3-(Boc-aminomethyl)-phenylalanine Fmoc Fmoc Group AA->Fmoc Protects α-NH₂ Boc Boc Group AA->Boc Protects side-chain -CH₂NH₂ Fmoc_prop Base-Labile (Removed by Piperidine) Fmoc->Fmoc_prop Characteristic Boc_prop Acid-Labile (Removed by TFA) Boc->Boc_prop Characteristic

Figure 2: SPPS cycle for incorporating 3-aminomethyl-phenylalanine.
Reagents and Materials
ReagentTypical Molar Excess (vs. Resin Capacity)Purpose
Fmoc-L-3-(Boc-aminomethyl)-phenylalanine3 - 5 eqThe amino acid building block.
HBTU (or HATU)2.9 - 4.9 eqCoupling reagent for activating the carboxylic acid.
N,N-Diisopropylethylamine (DIPEA)6 - 10 eqTertiary base to activate coupling reagent and neutralize the resin.
Dimethylformamide (DMF)-Primary solvent for all steps.
Piperidine-Base for Fmoc deprotection (20% v/v solution in DMF).
Dichloromethane (DCM)-Solvent for swelling the resin.
Rink Amide or 2-Cl-Trt Resin-Solid support.
Kaiser Test Kit (Ninhydrin solutions)-For monitoring coupling completion. [10]
Step-by-Step Protocol

This protocol assumes the synthesis has already been initiated and the N-terminal Fmoc group of the preceding amino acid has been removed.

1. Resin Preparation & Swelling:

  • If starting the synthesis, load the first amino acid onto the chosen resin (e.g., Rink Amide, 2-Chlorotrityl). [11] - Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the solvent.

2. N-Terminal Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes. This two-step process ensures complete removal of the Fmoc group, which can be monitored by UV spectroscopy of the dibenzofulvene adduct in the waste stream. [8] - Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Activation and Coupling:

  • In a separate vial, dissolve Fmoc-L-3-(Boc-aminomethyl)-phenylalanine (3-5 eq) and HBTU (or HATU, ~0.95 eq relative to the amino acid) in a minimal amount of DMF.

  • Add DIPEA (2 eq relative to the amino acid) to the vial. The solution may turn yellow, which is indicative of activation.

  • Allow the activation to proceed for 1-2 minutes. Causality Note: Pre-activating the amino acid ensures the formation of a highly reactive ester intermediate, which facilitates efficient amide bond formation upon addition to the resin-bound free amine.

  • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

4. Post-Coupling Wash:

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Monitoring for Completion (Kaiser Test):

  • This step is a self-validating control for the protocol. Take a small sample of resin beads (5-10 beads) and wash them with ethanol.

  • Add 2-3 drops of each of the three Kaiser test reagents.

  • Heat at 110°C for 5 minutes.

  • Interpretation:

    • Intense Blue Beads: Indicates the presence of free primary amines, meaning the coupling is incomplete. If this occurs, repeat the coupling step (Step 3).

    • Yellow/Colorless Beads: Indicates the absence of free primary amines, confirming a successful coupling. Proceed to the next cycle.

Final Cleavage and Post-Synthetic Processing

Once the peptide sequence is fully assembled, the final step is to cleave the peptidomimetic from the solid support and remove all side-chain protecting groups.

Cleavage from Resin
  • Reagent: Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water).

  • Rationale: TFA is a strong acid that cleaves the peptide from acid-labile linkers (like those on Rink Amide or Wang resins) and removes acid-labile side-chain protecting groups, including the Boc group on the aminomethyl side chain. TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.

  • Protocol:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: The crude product should be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The identity and purity of the final peptidomimetic must be confirmed.

    • Mass Spectrometry (ESI-MS or MALDI-TOF): To verify the correct molecular weight.

    • Analytical RP-HPLC: To determine the purity of the final product (ideally >95%).

Applications: Leveraging the Unique Chemistry of the Side Chain

The true power of incorporating 3-aminomethyl-phenylalanine lies in the post-synthetic utility of its newly deprotected side-chain amine. This primary amine is a nucleophilic handle for a wide range of chemical modifications.

Figure 3: Post-synthetic modification possibilities at the side-chain amine.

Potential Applications:

  • Fluorescent Labeling: React the side-chain amine with an NHS-ester or isothiocyanate derivative of a fluorophore (e.g., FITC, Rhodamine) for use in cellular imaging or binding assays.

  • Drug Conjugation: Attach small molecule drugs or linkers for creating antibody-drug conjugates (ADCs) or targeted delivery systems.

  • Improving Pharmacokinetics: Conjugate polyethylene glycol (PEG) chains to the side-chain amine to increase solubility and in vivo half-life.

  • Affinity Probes: Biotinylate the side chain for use in pulldown assays or for immobilization on streptavidin-coated surfaces.

By following these detailed protocols and understanding the chemical principles behind them, researchers can confidently and strategically incorporate 3-aminomethyl-phenylalanine to create novel peptidomimetics with superior stability and expanded functionality for a wide range of applications in drug discovery and chemical biology.

References

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). RePEc.
  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). RePEc.
  • Role of peptidomimetics for new drug discovery. (2022). World Journal of Advanced Research and Reviews.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024).
  • Peptidomimetics in Modern Drug Discovery. (2021). Life Chemicals.
  • Beta-amino acids: vers
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). Semantic Scholar.
  • Fmoc-3-(Boc-aminomethyl)-L-phenylalanine. (n.d.).
  • Fmoc-L-Phe(3-CH2NH-Boc)-OH[266999-24-0]. (n.d.). Aapptec.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.

Sources

Application Note: Click Chemistry Workflows for 2-Amino-3-[3-(aminomethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Introduction & Structural Rationale

The non-canonical amino acid (ncAA) 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid —commonly referred to as 3-(aminomethyl)phenylalanine or m-AmF—is a highly versatile building block in modern peptide engineering and bioconjugation.

From a structural and mechanistic perspective, the meta-aminomethyl substitution is deliberately chosen over its para or ortho counterparts. The rigid phenyl ring restricts the conformational entropy of the peptide backbone, which is highly beneficial for stabilizing alpha-helices in peptide stapling and improving receptor binding affinity. Furthermore, the meta-projection directs the primary amine away from the steric bulk of the peptide backbone. This specific geometry provides an optimal vector for cross-linking and ensures the highly reactive primary amine (pKa ~9.5) remains fully accessible for downstream click chemistry applications.

This application note details two divergent click chemistry strategies leveraging the m-AmF handle: Direct SuFEx (Sulfur Fluoride Exchange) Click Chemistry and Two-Step SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) .

Core Applications & Mechanistic Insights

Application A: Direct Conjugation via SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click chemistry paradigm that allows for the direct conjugation of primary amines without the need to pre-install azides or alkynes [1]. The primary amine of m-AmF reacts directly with S(VI) electrophiles, such as aryl fluorosulfates (


) or thionyl tetrafluoride (

), to form highly stable sulfonamide or sulfamide linkages.

Mechanistic Causality: The reaction barrier for primary amines in SuFEx is significantly lowered by the introduction of a complementary base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU acts not just as an acid scavenger, but actively hydrogen-bonds with the primary amine, increasing its nucleophilicity and stabilizing the transition state during the displacement of the fluoride ion [2].

Application B: Two-Step Biorthogonal Conjugation (SPAAC)

In complex biological lysates where direct SuFEx might face competition from other solvent-exposed lysine residues, m-AmF serves as an excellent orthogonal handle for two-step biorthogonal clicking [3].

  • Acylation: The primary amine is selectively acylated using an NHS-azide linker.

  • Cycloaddition: The newly installed azide undergoes metal-free SPAAC with a DBCO-functionalized payload (e.g., a fluorophore or cytotoxic drug).

Quantitative Comparison of Click Strategies

The following table summarizes the operational parameters for conjugating the m-AmF residue, allowing researchers to select the optimal pathway based on their experimental constraints.

Click StrategyReaction TypeIntermediate RequiredCatalyst / BaseKineticsPrimary Application
SuFEx S(VI) Fluoride ExchangeNone (Direct)DBU or BEMPFast (< 30 min)Direct drug conjugation, peptide stapling
CuAAC Azide-Alkyne CycloadditionAzide (via NHS)Cu(I), THPTAModerateHigh-throughput screening, solid-phase synthesis
SPAAC Strain-Promoted CycloadditionAzide (via NHS)None (Metal-free)Fast (< 15 min)In vivo bioconjugation, live-cell imaging

Experimental Protocols

Protocol 1: Direct SuFEx-Mediated Peptide Conjugation

This protocol describes the direct conjugation of an aryl fluorosulfate to the m-AmF residue of a synthetic peptide.

Reagents:

  • Peptide containing m-AmF (1.0 eq, 10 mM stock in DMSO)

  • Aryl fluorosulfate payload (1.2 eq)

  • DBU (3.0 eq)

  • Solvent: DMF or DMSO / PBS Buffer (pH 7.4) mixture (1:4 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the m-AmF containing peptide in the solvent mixture to a final concentration of 1 mM.

  • Electrophile Addition: Add 1.2 equivalents of the aryl fluorosulfate payload to the peptide solution. Rationale: A slight excess ensures complete conversion without complicating downstream purification.

  • Base Catalysis (Critical Step): Add 3.0 equivalents of DBU. Rationale: DBU is strictly required to deprotonate the primary amine and stabilize the SuFEx transition state, accelerating the S(VI)-F bond cleavage.

  • Incubation: Stir the reaction at room temperature for 30 minutes.

  • Self-Validation & Analysis: Quench the reaction with 0.1% TFA. Analyze an aliquot via LC-MS. The reaction is self-validating: successful sulfonamide formation is confirmed by a mass shift corresponding to the payload mass minus 20 Da (loss of HF).

  • Purification: Purify the conjugate via preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

Protocol 2: Azide Conversion and SPAAC Bioconjugation

This protocol converts the m-AmF amine to an azide for subsequent metal-free click chemistry.

Reagents:

  • Peptide containing m-AmF (1.0 eq)

  • Azido-PEG4-NHS ester (2.0 eq)

  • DBCO-Fluorophore or DBCO-Drug (1.5 eq)

  • Buffer: 100 mM HEPES, pH 8.0

Step-by-Step Methodology:

  • Acylation (Azide Installation): Dissolve the peptide in 100 mM HEPES buffer (pH 8.0) to a concentration of 2 mM. Rationale: pH 8.0 is specifically chosen because it is high enough to partially deprotonate the m-AmF amine (pKa ~9.5) for nucleophilic attack, but low enough to minimize the competitive hydrolysis of the NHS ester.

  • Linker Addition: Add 2.0 equivalents of Azido-PEG4-NHS ester (dissolved in DMSO). Incubate at room temperature for 2 hours.

  • Intermediate Validation: Confirm complete conversion via LC-MS. You should observe a mass shift corresponding to the Azido-PEG4 linker minus the NHS leaving group.

  • SPAAC Reaction: To the unpurified reaction mixture, add 1.5 equivalents of the DBCO-conjugate. Incubate for 1 hour at room temperature. Rationale: The strained cyclooctyne (DBCO) reacts spontaneously with the azide, requiring no cytotoxic copper catalysts, ensuring the biological integrity of the peptide is maintained.

  • Final Validation: Verify via LC-MS. The SPAAC step is validated by a direct mass addition of the DBCO conjugate with zero leaving group loss.

Workflow Visualization

G ncAA Peptide with m-AmF Handle SOF4 Aryl Fluorosulfate (Ar-OSO2F) ncAA->SOF4 DBU Catalyst (Direct Click) Azide Azide Intermediate (via NHS-Azide) ncAA->Azide NHS Acylation (pH 8.0) Sulfamide Sulfonamide Linkage (SuFEx Product) SOF4->Sulfamide -HF DBCO DBCO-Conjugate (Payload/Fluorophore) Azide->DBCO Metal-Free Cycloaddition Triazole Triazole Linkage (SPAAC Product) DBCO->Triazole Rapid Kinetics

Workflow detailing divergent SuFEx and SPAAC click chemistry pathways from the ncAA handle.

References

  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub Angewandte Chemie International Edition URL:[Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles ACS Omega URL:[Link]

  • Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis Chemical Reviews URL:[Link]

Application Note: Rational Design of Protease Inhibitors Using 4-Aminomethyl-L-Phenylalanine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic incorporation of 4-aminomethyl-L-phenylalanine (H-Phe(4-CH2NH2)-OH) derivatives into peptidomimetic scaffolds to create high-potency enzyme inhibitors. Unlike native basic residues (Lysine/Arginine), 4-aminomethyl-phenylalanine (AMP) offers a conformationally constrained aromatic core that restricts entropic penalty upon binding while positioning a cationic amine for critical salt-bridge interactions. This guide covers the rational design principles, orthogonal protection strategies during Solid-Phase Peptide Synthesis (SPPS), and validated enzymatic assay protocols for determining


 and 

values.

Introduction: The AMP Advantage in Drug Design

In the development of inhibitors for serine proteases (e.g., Thrombin, Trypsin, DPP-4) and certain metalloproteases, the P1 residue—the amino acid fitting into the enzyme's specificity pocket—is critical. Native substrates often utilize Arginine or Lysine to form electrostatic interactions with an Aspartate or Glutamate at the bottom of the S1 pocket.

However, native peptides suffer from rapid proteolytic degradation and high conformational flexibility. 4-Aminomethyl-L-phenylalanine serves as a superior bioisostere because:

  • Entropic Advantage: The phenyl ring restricts the rotation of the side chain, reducing the entropic cost of binding compared to the flexible alkyl chains of Lys/Arg.

  • 
    -Cation Interactions:  The aromatic ring can engage in additional 
    
    
    
    -stacking or
    
    
    -cation interactions with surrounding aromatic residues (e.g., Tyr/Trp) in the active site.
  • Metabolic Stability: As a non-proteinogenic amino acid, AMP renders the inhibitor resistant to standard endogenous proteases.

Design Workflow

The following diagram outlines the iterative cycle for developing AMP-based inhibitors.

DesignCycle Target Target Analysis (Crystal Structure) Docking In Silico Docking (AMP Replacement) Target->Docking Identify S1 Pocket Synthesis Fmoc-SPPS Synthesis (Orthogonal Protection) Docking->Synthesis Select Scaffold Purification HPLC Purification & QC (MS) Synthesis->Purification Cleavage Assay Enzymatic Assay (Ki / IC50) Purification->Assay Validation Assay->Docking SAR Refinement

Figure 1: Iterative workflow for rational inhibitor design, moving from structural analysis to biological validation.

Chemical Synthesis Protocol: Orthogonal Protection Strategy

The synthesis of AMP-containing peptides requires careful selection of protecting groups. The


-amine and the side-chain aminomethyl group must be protected orthogonally to prevent branching or polymerization.[1]

Recommended Building Block: Fmoc-4-(Boc-aminomethyl)-L-phenylalanine

  • 
    -amine:  Fmoc-protected (Base labile; removed with piperidine).
    
  • Side-chain amine: Boc-protected (Acid labile; stable to piperidine, removed with TFA).

Materials Required[2][3][4][5][6][7][8][9]
  • Resin: Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Solvents: DMF (peptide grade), DCM, Diethyl Ether.

  • Reagents: Piperidine, TFA, TIS (Triisopropylsilane), DIC/Oxyma or HBTU/DIEA.

Step-by-Step SPPS Protocol
  • Resin Swelling:

    • Weigh 100 mg of Rink Amide resin (loading ~0.5 mmol/g).

    • Swell in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Cycle A):

    • Add 20% Piperidine in DMF (v/v). Agitate for 5 minutes. Drain.

    • Repeat with fresh 20% Piperidine for 10 minutes.

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).

    • Quality Check: Perform a Kaiser test (ninhydrin). Blue beads = free amine (Proceed).

  • Coupling of AMP Residue:

    • Dissolve Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in minimal DMF.

    • Critical Step: Pre-activate for 2 minutes before adding to the resin to minimize racemization.

    • Add to resin and agitate for 45–60 minutes at room temperature.

    • Wash resin: DMF (3x).

    • Quality Check: Kaiser test should be colorless (coupling complete).

  • Elongation:

    • Repeat Cycle A and Coupling for subsequent amino acids.

  • Global Deprotection & Cleavage:

    • This step simultaneously cleaves the peptide from the resin and removes the side-chain Boc group from the AMP residue.

    • Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).

    • Incubate resin in cocktail for 2–3 hours.

    • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Enzymatic Assay & Validation Protocol

Once synthesized, the inhibitor's potency must be quantified. We utilize a FRET (Fluorescence Resonance Energy Transfer) assay, which allows for continuous monitoring of enzymatic activity.

Experimental Setup (96-well Plate Format)

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20 (prevents inhibitor aggregation).

  • Enzyme: Target Protease (e.g., Thrombin, 1 nM final).

  • Substrate: Fluorogenic peptide (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC).

  • Inhibitor: Serial dilution of the AMP-peptide (0.1 nM to 10 µM).

Protocol
  • Preparation:

    • Prepare a 10 mM stock of the inhibitor in DMSO.

    • Dilute inhibitor in Assay Buffer (8-point serial dilution). Keep DMSO constant (<1%).

  • Pre-incubation:

    • Add 80 µL of Enzyme solution to wells.

    • Add 10 µL of Inhibitor dilution.

    • Incubate for 15 minutes at 25°C to allow equilibrium binding (

      
      ).
      
  • Reaction Initiation:

    • Add 10 µL of Substrate (at

      
       concentration).
      
    • Immediately read fluorescence (Ex: 360 nm / Em: 460 nm) every 30 seconds for 20 minutes.

Data Analysis: Determining IC50 and Ki

The initial velocity (


) is calculated from the linear slope of the fluorescence vs. time plot.

Table 1: Representative Data Structure for Analysis

Inhibitor Conc.[2][3][4] [I] (nM)Slope (RFU/min)% Activity (

)
0 (Control)1500100%
1.0145096.6%
10.090060.0%
100.015010.0%
1000.0100.6%

Calculation: Fit the data to the Four-Parameter Logistic Equation (using GraphPad Prism or SigmaPlot):



To convert


 to the inhibition constant 

(assuming competitive inhibition):


Note: If


, then 

.

Troubleshooting & Optimization

Issue: Low Solubility of AMP-Peptides
  • Cause: The aromatic phenyl ring increases hydrophobicity compared to Lys/Arg.

  • Solution: Introduce solubilizing tags (e.g., PEG spacers or a C-terminal Lysine) or ensure the assay buffer contains 1-5% DMSO.

Issue: Incomplete Coupling in SPPS
  • Cause: The bulky Boc-aminomethyl group can sterically hinder coupling if the preceding residue is also bulky (e.g., Val, Ile).

  • Solution: Use double coupling (2x 45 min) and switch to stronger activators like HATU instead of HBTU for the AMP residue.

Mechanism Visualization

Understanding the binding mode is crucial for troubleshooting.

InhibitionMechanism Enzyme Free Enzyme (Active Site Open) Complex Enzyme-Inhibitor Complex (Salt Bridge + Pi-Stacking) Enzyme->Complex + Inhibitor (Kon) Substrate Native Substrate Enzyme->Substrate Competition Inhibitor AMP-Inhibitor (Cationic Pharmacophore) Inhibitor->Complex Complex->Enzyme Dissociation (Koff)

Figure 2: Competitive inhibition mechanism. The AMP inhibitor competes with the substrate for the active site, leveraging the aminomethyl 'anchor'.

References

  • National Institutes of Health (PMC). (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2012).[5] Approaches to the Rational Design of Enzyme Inhibitors. Retrieved from [Link]

Sources

Overcoming Steric Barriers: Optimized Coupling Protocols for Hindered Unnatural Amino Acids

[1]

Executive Summary

The incorporation of sterically hindered unnatural amino acids (UAAs)—such as



This guide moves beyond standard carbodiimide chemistry, providing a tiered approach to coupling optimization. We integrate advanced aminium/phosphonium reagents, thermal acceleration, and solvent engineering into self-validating protocols designed for high-difficulty sequences.

Mechanistic Insight: The Kinetic Barrier

Standard Solid-Phase Peptide Synthesis (SPPS) relies on rapid acylation kinetics to outcompete side reactions. Sterically hindered UAAs disrupt this balance via two primary mechanisms:

  • Nucleophilic shielding: In

    
    -methylated amino acids, the methyl group physically blocks the approach of the activated electrophile to the secondary amine.
    
  • Transition State Destabilization: For

    
    -disubstituted residues (e.g., Aib), the gem-dimethyl effect restricts the conformational freedom required to form the tetrahedral transition state.
    

The Solution: To overcome these barriers, we must increase the electrophilicity of the carbonyl species (using OAt/Oxyma esters or Acid Fluorides) and the kinetic energy of the system (Microwave/Heat).

Strategic Optimization Workflow

Reagent Selection Hierarchy

Do not use standard HBTU/HCTU for hindered couplings. The active ester formed is insufficiently reactive.

Difficulty LevelTarget Residue TypeRecommended Reagent SystemMechanism of Action
Moderate

-branched (Val, Ile, Thr)
COMU or HATU + DIPEAFormation of reactive 7-aza-benzotriazole or Oxyma ester.
High

-methylated (NMe-Ala, etc.)[1][2]
PyAOP + HOAt + DIPEAPhosphonium salt drives reaction; HOAt provides anchimeric assistance.
Extreme

-disubstituted (Aib-Aib)
TFFH (Acid Fluoride)Generates highly reactive acyl fluoride; small leaving group minimizes steric clash.
Aggregation Hydrophobic stretchesDIC + Oxyma Pure Neutral pH coupling reduces aggregation; Oxyma prevents racemization.
Solvent Engineering

Standard DMF often fails to solvate aggregated hydrophobic peptides.

  • Recommendation: Switch to NMP (N-methylpyrrolidone) for all hindered coupling steps.

  • "Magic Mixtures": For sequences that aggregate despite NMP, use a binary solvent system of NMP/DMSO (80:20) or add chaotropic salts like 0.1 M LiCl in DMF to disrupt hydrogen bonding networks.

Visualizing the Optimization Logic

The following decision tree guides the selection of coupling conditions based on the specific steric challenge.

CouplingLogicstartStart: Define Steric Challengecheck_typeIdentify Hindrance Typestart->check_typebranch_betaBeta-Branched(Val, Ile, Thr)check_type->branch_betabranch_nmeN-Methylated(NMe-Ala, NMe-Phe)check_type->branch_nmebranch_aibAlpha,Alpha-Disubstituted(Aib, Deg)check_type->branch_aibcond_betaStandard High-EfficiencyReagent: COMU or HATUTemp: 50-60°Cbranch_beta->cond_betacond_nmePhosphonium ActivationReagent: PyAOP + HOAtTemp: 60-75°C (MW)branch_nme->cond_nmecond_aibAcyl Fluoride / Small LGReagent: TFFH or COMUTemp: 75°C (MW)branch_aib->cond_aibcheck_aggIs Aggregation Suspected?cond_beta->check_aggcond_nme->check_aggcond_aib->check_aggsolv_stdSolvent: NMPcheck_agg->solv_stdNosolv_chaosSolvent: NMP + DMSOor DMF + 0.1M LiClcheck_agg->solv_chaosYes

Caption: Decision matrix for selecting coupling reagents and solvents based on steric hindrance and aggregation potential.

Detailed Experimental Protocols

Protocol A: The "Bunker Buster" (PyAOP/HOAt) for -Methylated Residues

Best for: Coupling an amino acid ONTO an N-methylated amine (the most difficult step).

Reagents:

  • Amino Acid: 4.0 eq (relative to resin loading).[3]

  • Activator: PyAOP (4.0 eq).

  • Additive: HOAt (4.0 eq) – Critical for secondary amines.

  • Base: DIPEA (8.0 eq).[3][4]

  • Solvent: Anhydrous NMP.

Procedure:

  • Resin Preparation: Ensure the

    
    -methylated resin is Fmoc-deprotected and washed 3x with NMP.
    
  • Pre-activation: In a dry vial, dissolve the incoming Fmoc-Amino Acid, PyAOP, and HOAt in NMP. Add DIPEA. Shake for exactly 30 seconds . Note: Do not pre-activate longer; phosphonium esters are short-lived.

  • Coupling: Add the mixture immediately to the resin.

  • Incubation:

    • Microwave: 75°C for 10 minutes (Power: 30W, ramping over 2 min).

    • Conventional: 50°C for 2 hours or Room Temp for 12 hours.

  • Double Coupling: Filter and repeat steps 2-4 with fresh reagents. This is mandatory for

    
    -methyl sites.
    
  • QC Check: Perform the Chloranil Test (see Section 6). The Kaiser test is false-negative for secondary amines.

Protocol B: Acyl Fluoride Method for Aib-Aib Coupling

Best for: Extremely hindered

Reagents:

  • Amino Acid: Fmoc-Aib-OH (4.0 eq).

  • Activator: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq).

  • Base: DIPEA (8.0 eq).[3][4]

  • Solvent: DCM or NMP (Acyl fluorides are stable in DCM).

Procedure:

  • Activation: Dissolve Fmoc-Aib-OH and TFFH in a minimal amount of dry DCM/NMP. Add DIPEA.

  • Conversion: Allow to react for 15-20 minutes at Room Temp. This generates the Fmoc-Aib-F (Acid Fluoride) in situ.

  • Coupling: Add the solution to the resin.[3][4][5]

  • Incubation: Shake for 2 hours at Room Temp or 1 hour at 50°C.

  • Capping: Because Aib coupling is difficult, unreacted amines are common. Cap with acetic anhydride/pyridine to prevent deletion sequences.

Quality Control & Troubleshooting

Monitoring the Reaction

Standard colorimetric tests often fail with UAAs.

Test MethodTargetApplicabilityNotes
Kaiser Test Primary AminesInvalid for

-methyl
Will show "No Reaction" (Yellow) even if uncoupled secondary amines exist.
Chloranil Test Secondary AminesEssential for

-methyl
Positive = Blue/Green beads. Negative = Amber.
UPLC-MS Micro-cleavageThe "Gold Standard"Remove ~2mg resin, cleave with 50uL TFA/H2O, analyze via LCMS.
Common Pitfalls
  • Epimerization: High temperature (>75°C) with Cys or His residues causes racemization. Protocol: Couple Cys/His at 50°C max using DIC/Oxyma (neutral conditions).

  • Guanidinylation: Using HATU/HBTU with slow couplings can lead to the free amine reacting with the uronium salt itself, capping the chain. Solution: Use PyAOP (phosphonium) which cannot guanidinylate amines.

References

  • Albericio, F., & El-Faham, A. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[6] Chemistry – A European Journal.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.

  • BenchChem. (2025).[3][4][7] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Technical Support Center.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.

  • Carpino, L. A., et al. (1995). The 7-azabenzotriazole oxy-tris-(pyrrolidino) phosphonium hexafluorophosphate (PyAOP) reagent.[6] Journal of the American Chemical Society.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aminomethyl-Phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-aminomethyl-L-phenylalanine (commonly protected as N-Boc-4-aminomethyl-L-phenylalanine) is a critical pathway for generating unnatural amino acid building blocks utilized in protease inhibitors, peptidomimetics, and drug development.

While the established three-step route from N-Boc-4-iodophenylalanine is highly efficient, researchers frequently encounter low yields, complex mixtures, or stalled reactions if specific mechanistic nuances are ignored. This guide provides field-proven troubleshooting strategies, step-by-step protocols, and causality-based explanations to ensure a self-validating, high-yield synthesis.

Section 1: Core Workflow & Diagnostic Logic

The diagnostic tree below outlines the standard three-step synthesis workflow and the primary troubleshooting interventions required at each stage to prevent yield degradation.

Workflow Start Start: N-Boc-4-Iodo-L-Phe Step1 Step 1: Pd-Catalyzed Carbonylation Start->Step1 Check1 Yield > 85%? Step1->Check1 Fix1 Purge solvent with CO >10 min Check Pd(0) catalyst Check1->Fix1 No Step2 Step 2: Oxime Formation Check1->Step2 Yes Fix1->Step1 Retry Check2 Pure solid obtained? Step2->Check2 Fix2 Perform toluene chases to remove residual acetic acid Check2->Fix2 No Step3 Step 3: Catalytic Reduction Check2->Step3 Yes Fix2->Step2 Retry Check3 Clean conversion to amine? Step3->Check3 Fix3 Use 4:1 EtOH / 50% aq. AcOH Ensure H2 balloon pressure Check3->Fix3 No End Final Product: 4-Aminomethyl-L-Phe Check3->End Yes Fix3->Step3 Retry

Workflow and troubleshooting logic for 4-aminomethyl-L-phenylalanine synthesis.

Section 2: Step-by-Step Methodologies & Troubleshooting Guides

Step 1: Palladium-Catalyzed Carbonylation

Reaction: N-Boc-4-iodo-L-phenylalanine → N-Boc-4-formyl-L-phenylalanine

Standard Protocol:

  • Dispense the reaction solvent into a thoroughly dried flask.

  • Critical Step: Vigorously purge the solvent with carbon monoxide (CO) gas for >10 minutes[1].

  • Charge the vessel with N-Boc-4-iodo-L-phenylalanine, tetrakistriphenylphosphine palladium [Pd(PPh3)4], and tributyltin hydride (Bu3SnH)[1].

  • Maintain CO balloon pressure and allow the reaction to proceed until complete conversion is observed via LC-MS.

Troubleshooting Guide:

  • Issue: Incomplete conversion or high levels of des-iodo byproduct (N-Boc-L-phenylalanine).

  • Causality: The catalytic cycle requires the insertion of CO into the arylpalladium intermediate before reduction by Bu3SnH. If the dissolved CO concentration is too low, direct reduction of the arylpalladium species by the tin hydride outcompetes carbonylation, leading to the des-iodo byproduct.

  • Solution: Reproducibly high yields (up to 90%) are only attained when the solvent is saturated with CO[1]. Ensure you purge the solvent for at least 10 minutes immediately prior to adding the starting material and catalyst[1]. This creates a self-validating environment where CO insertion is kinetically favored.

Step 2: Oxime Formation

Reaction: N-Boc-4-formyl-L-phenylalanine → Oxime intermediate

Standard Protocol:

  • Treat the aldehyde with hydroxylamine hydrochloride (NH2OH·HCl) and triethylamine (Et3N) in ethanol[1].

  • Heat the solution at reflux for 16 hours[2].

  • Evaporate the solvent, add water, and acidify the mixture with glacial acetic acid[2].

  • Extract with ethyl acetate, wash with water and brine, dry over anhydrous Na2SO4, and concentrate[2].

Troubleshooting Guide:

  • Issue: The isolated product remains a gummy oil instead of the expected amorphous white solid.

  • Causality: Residual acetic acid from the aqueous workup strongly coordinates with the oxime, preventing proper crystallization and disrupting downstream stoichiometry.

  • Solution: Perform several sequential "toluene chases"[2]. Dissolve the crude residue in toluene and evaporate it under reduced pressure. Toluene forms an azeotrope with acetic acid, effectively stripping it from the product to yield a pure solid (91% yield)[2].

Step 3: Catalytic Reduction (The Most Problematic Step)

Reaction: Oxime intermediate → N-Boc-4-aminomethyl-L-phenylalanine

Standard Protocol:

  • Dissolve the oxime in a highly specific solvent mixture: a 4:1 ratio of ethanol to 50% aqueous acetic acid[1].

  • Add 10% Pd/C catalyst[1].

  • Hydrogenate the suspension at atmospheric pressure (H2 balloon) at room temperature for 18 hours[2].

  • Filter off the catalyst and isolate the pure amine product.

Troubleshooting Guide:

  • Issue: Stalled reduction, formation of complex mixtures, or high levels of secondary amine dimers.

  • Causality: The reduction of oximes to primary amines often suffers from a well-known side reaction: the newly formed primary amine acts as a nucleophile and attacks the intermediate imine, forming secondary amine dimers.

  • Solution: The choice of solvent is the absolute key to this reaction[1]. Standard organic solvents will fail. You must use the[1]. The acetic acid immediately protonates the primary amine as it forms, rendering it non-nucleophilic and preventing dimerization[1]. The water solubilizes the resulting acetate salt, while ethanol keeps the starting oxime in solution[1]. This self-validating buffer system ensures clean conversion without the need for chromatography, achieving a 95% yield[1].

Section 3: Frequently Asked Questions (FAQs)

Q: Can I substitute tributyltin hydride with another reducing agent in Step 1? A: While silanes or other hydrides are sometimes explored in modern variations to avoid tin toxicity, Bu3SnH is the validated reagent for this specific high-yield protocol[1]. If substituting, you must carefully tune the hydride delivery rate to prevent premature reduction of the acyl-palladium complex, which will severely impact your yield.

Q: Why does my Step 3 reduction fail when using standard methanol or ethyl acetate as a solvent? A: Standard organic solvents fail to suppress the nucleophilicity of the product amine. Without the aqueous acetic acid buffer system, you will observe significant dimerization and incomplete reduction. The ethanol/water/acetic acid system is mandatory for high fidelity[1].

Q: Is the Boc protecting group stable under the acidic conditions of Step 3? A: Yes. The high yield (95%) of the final step confirms the stability of the Boc group under these specific catalytic hydrogenation conditions (ethanol/50% aqueous acetic acid)[1].

Section 4: Quantitative Data & Parameter Summary

The following table summarizes the expected yields and critical optimization parameters for each step of the synthesis, allowing for quick cross-reference during experimental planning.

Synthesis StepTarget IntermediateCritical ReagentsKey Optimization ParameterExpected Yield
1. Carbonylation N-Boc-4-formyl-L-PhePd(PPh3)4, Bu3SnH, CO>10 min CO solvent purge90%
2. Oxime Formation Oxime intermediateNH2OH·HCl, Et3N, EtOHToluene chases for AcOH removal91%
3. Catalytic Reduction N-Boc-4-aminomethyl-L-Phe10% Pd/C, H24:1 EtOH / 50% aq. AcOH solvent95%
Overall Process Final Product --78%

Section 5: References

  • Hartman, G. D., & Halczenko, W. (1991). A Convenient Synthesis of 4-Aminomethyl-L-Phenylalanine. Synthetic Communications, 21(20), 2103-2107. URL:[Link]

Sources

Technical Support Center: Deprotection of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic Acid Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of protecting groups from the side chains of the non-canonical amino acid, 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid. The unique structure of this amino acid, featuring both an α-amino group and a benzylic aminomethyl group, necessitates a robust and often orthogonal protection strategy. This guide focuses on addressing the specific challenges encountered during the deprotection of these functionalities.

Understanding the Chemistry: The "Why" Behind the "How"

The successful synthesis of peptides or complex molecules incorporating 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid hinges on the selective and efficient removal of protecting groups. The choice of protecting group and the corresponding deprotection method are critical decisions that impact yield, purity, and the integrity of the final product.[][2][3] An orthogonal protection strategy, where different protecting groups are removed under distinct conditions, is often employed to selectively unmask the α-amino and side-chain amino groups.[2][3]

This guide will primarily focus on three commonly used amine protecting groups:

  • tert-Butoxycarbonyl (Boc): An acid-labile protecting group.[4][5][6]

  • Benzyloxycarbonyl (Cbz or Z): Typically removed by catalytic hydrogenation.[7][8][9][10][11]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): A base-labile protecting group.[12][13][14][15]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the deprotection of the aminomethylphenyl side chain and provides actionable solutions.

Issue 1: Incomplete Deprotection

Symptoms:

  • LC-MS analysis shows the presence of starting material or partially deprotected intermediates.

  • A negative or weak colorimetric test result (e.g., Kaiser test for free primary amines) after the deprotection step.[12]

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Degraded or Improperly Prepared Reagents Use fresh, high-quality deprotection reagents (e.g., TFA, piperidine).[12] For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active.Reagents can degrade over time, leading to reduced efficacy. For instance, piperidine can oxidize, and catalysts can become poisoned.[12]
Insufficient Reaction Time or Temperature Increase the deprotection time or, if the substrate is stable, slightly elevate the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS.[4][12]Deprotection reactions are kinetically controlled. "Difficult" sequences or steric hindrance around the protecting group may require more forcing conditions to achieve complete removal.[12]
Peptide Aggregation (Solid-Phase Synthesis) If working on a solid support, aggregation of peptide chains can hinder reagent access.[16] Consider using chaotropic salts, switching to a more polar solvent like NMP, or employing microwave-assisted synthesis to disrupt aggregation.[16]Aggregation, driven by intermolecular hydrogen bonding, creates a physical barrier that prevents the deprotection reagents from reaching the protected sites.[16]
Catalyst Inactivity (for Cbz deprotection) Use a fresh batch of catalyst or increase the catalyst loading. Ensure the reaction is adequately stirred to maintain catalyst suspension. The presence of catalyst poisons (e.g., sulfur-containing compounds) should be avoided.The palladium catalyst used for Cbz hydrogenolysis can become deactivated. Proper handling and storage are crucial to maintain its activity.[10][11]
Issue 2: Side Reactions and Byproduct Formation

Symptoms:

  • LC-MS analysis reveals unexpected peaks corresponding to byproducts.

  • Reduced yield of the desired product.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Alkylation by Cations (Boc Deprotection) Add scavengers to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[5]The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate electron-rich residues like tryptophan and methionine.[5] Scavengers trap these cations, preventing side reactions.
Aspartimide Formation (Fmoc Deprotection) If your sequence contains aspartic acid, consider using a protecting group on its side chain that is less prone to this side reaction. Alternatively, use a milder deprotection cocktail, such as 2% DBU in DMF.[12]The cyclic aspartimide can form via a base-catalyzed intramolecular reaction. This is a mass-neutral rearrangement that can be difficult to separate from the desired product.[17]
Racemization Use appropriate coupling reagents and minimize the exposure of the activated amino acid to basic conditions. For Cbz deprotection, ensure the reaction conditions are not overly harsh.Racemization can occur at the α-carbon, especially during the activation step of peptide coupling. It can also be acid-catalyzed during deprotection steps.[18]
Issue 3: Selective vs. Complete Deprotection Challenges

Symptom:

  • Difficulty in selectively removing one protecting group (e.g., the α-amino Boc group) while leaving the side-chain Boc group intact.

Potential Cause & Solution:

CauseRecommended ActionScientific Rationale
Insufficient Difference in Lability To selectively remove the more labile α-amino Boc group, use milder acidic conditions, such as 4M HCl in dioxane.[4] For complete deprotection of both Boc groups, a stronger acid like trifluoroacetic acid (TFA) is required.[4][5]The α-amino Boc group is generally more susceptible to acidolysis than the benzylic amino Boc group on the side chain. Exploiting this difference in reactivity is key to achieving selective deprotection.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best orthogonal protection strategy for 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid?

An effective strategy is to protect the α-amino group with Fmoc and the side-chain amino group with Boc. This allows for the selective removal of the Fmoc group under basic conditions for peptide chain elongation, while the Boc group remains stable. The Boc group can then be removed at a later stage using acidic conditions.[3]

Q2: How can I monitor the progress of my deprotection reaction?

For solid-phase peptide synthesis (SPPS), the Kaiser test is a reliable qualitative method to detect the presence of free primary amines after Fmoc deprotection.[12] A positive blue result indicates successful deprotection. For both solution and solid-phase synthesis, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent analytical techniques to monitor the disappearance of the starting material and the appearance of the deprotected product.[4] UV-Vis spectrophotometry can be used to quantify the release of the dibenzylfulvene-piperidine adduct during Fmoc removal.[12]

Q3: My peptide is not precipitating from ether after cleavage from the resin. What should I do?

First, ensure that the cleavage was successful by analyzing a small aliquot of the cleavage mixture by LC-MS. If the peptide is present, try concentrating the TFA solution under a stream of nitrogen before adding cold ether.[19] Some peptides, particularly very small or hydrophilic ones, may not precipitate well. In such cases, direct purification by preparative HPLC may be necessary.

Q4: Are there any alternatives to piperidine for Fmoc deprotection?

Yes, for particularly sensitive sequences or to mitigate side reactions like aspartimide formation, other bases can be used. A common alternative is a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, typically at a concentration of 2%.[12]

Experimental Protocols

Protocol 1: Complete Deprotection of Di-Boc-2-Amino-3-[3-(aminomethyl)phenyl]propanoic Acid using TFA

This protocol describes the removal of both Boc protecting groups.[4][5]

Materials:

  • Di-Boc-2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Scavengers (e.g., TIS, water) as needed

Procedure:

  • Dissolve the di-Boc protected amino acid (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 25-50% v/v in DCM) to the stirred solution. If the substrate is sensitive to cationic side reactions, include appropriate scavengers in the TFA cocktail.[5]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected product as the TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Selective Deprotection of the α-Amino Boc Group

This protocol details the selective removal of the Nα-Boc group.[4]

Materials:

  • Di-Boc-2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

Procedure:

  • Dissolve the di-Boc protected amino acid (1 equivalent) in anhydrous 1,4-dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The product, with the side-chain Boc group intact, can then be used in the next synthetic step after appropriate workup.

Protocol 3: Cbz Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of a Cbz protecting group.[9][10][11]

Materials:

  • Cbz-protected amino acid derivative

  • Palladium on carbon (Pd/C, typically 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution (typically 10-20 mol%).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst. Caution: The catalyst should be kept wet to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizing the Workflow

Deprotection Decision Tree

Deprotection_Strategy Start Start: Protected Amino Acid Protecting_Group Identify Protecting Group(s) Start->Protecting_Group Boc_Group Boc Protecting_Group->Boc_Group Acid-Labile Cbz_Group Cbz Protecting_Group->Cbz_Group Hydrogenolysis Fmoc_Group Fmoc Protecting_Group->Fmoc_Group Base-Labile Deprotection_Goal Deprotection Goal? Boc_Group->Deprotection_Goal Cbz_Reagent Catalytic Hydrogenation (H2, Pd/C) Cbz_Group->Cbz_Reagent Fmoc_Reagent Base (e.g., Piperidine in DMF) Fmoc_Group->Fmoc_Reagent Selective_Alpha Selective α-Amino Deprotection Deprotection_Goal->Selective_Alpha Selective Complete_Deprotection Complete Deprotection Deprotection_Goal->Complete_Deprotection Complete Boc_Selective_Reagent Mild Acid (e.g., 4M HCl in Dioxane) Selective_Alpha->Boc_Selective_Reagent Boc_Complete_Reagent Strong Acid (e.g., TFA) Complete_Deprotection->Boc_Complete_Reagent End_Product Deprotected Amino Acid Boc_Selective_Reagent->End_Product Boc_Complete_Reagent->End_Product Cbz_Reagent->End_Product Fmoc_Reagent->End_Product

Caption: Decision tree for selecting a deprotection strategy.

Orthogonal Protection Strategy Workflow

Orthogonal_Workflow Start Start: Fmoc-AA(SideChain-Boc)-OH Couple Couple to Peptide Chain Start->Couple Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Couple->Fmoc_Deprotection Next_Coupling Couple Next Amino Acid Fmoc_Deprotection->Next_Coupling Repeat Repeat Cycles Next_Coupling->Repeat Repeat->Couple n times Final_Peptide Protected Peptide Chain Repeat->Final_Peptide Synthesis Complete Boc_Deprotection Side-Chain Deprotection (TFA Cocktail) Final_Peptide->Boc_Deprotection Cleavage Cleavage from Resin Boc_Deprotection->Cleavage Final_Product Final Deprotected Peptide Cleavage->Final_Product

Caption: Workflow for an Fmoc/Boc orthogonal protection strategy.

References

  • Boc Deprotection of Boc-D-4-aminomethylphe(Boc) - Benchchem.
  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem.
  • Methods for Removing the Fmoc Group | Springer Nature Experiments. Available from: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available from: [Link]

  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec - Peptides. Available from: [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available from: [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript. Available from: [Link]

  • Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis - Benchchem.
  • Developing deprotectase biocatalysts for synthesis - PMC. Available from: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available from: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]

  • Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups - Taylor & Francis eBooks. Available from: [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. Available from: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal - Benchchem.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available from: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. Available from: [Link]

  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF - ResearchGate. Available from: [Link]

  • Total wash elimination for solid phase peptide synthesis - CEM GmbH. Available from: [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS) - CSBio. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available from: [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? | ResearchGate. Available from: [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available from: [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. Available from: [Link]

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed. Available from: [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. Available from: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK - eScholarship.org. Available from: [Link]

  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem.

Sources

Technical Support Center: Troubleshooting Aminomethyl Group Side Reactions in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most insidious sources of failure in Solid-Phase Peptide Synthesis (SPPS): side reactions involving the aminomethyl group. Whether you are utilizing an Aminomethyl-Polystyrene (AM-PS) core resin or an aminomethyl-containing linker (e.g., PAM, MBHA, Rink Amide), unmanaged primary amines will derail your synthesis through parasitic peptide growth, reagent depletion, and linker instability.

This guide provides field-proven causality, self-validating protocols, and quantitative troubleshooting steps to ensure absolute chemical control over your solid support.

🔬 Core Causality: The "Parasitic Growth" Pathway

When functionalizing an AM-PS core resin with a linker, incomplete coupling leaves residual primary amines (-CH2-NH2) on the polystyrene matrix. Because these unreacted aminomethyl groups are highly nucleophilic, they will aggressively compete with your target linker during every subsequent SPPS cycle ()[1].

G Unreacted Unreacted Aminomethyl Group (-CH2-NH2) Coupling Fmoc-AA + DIC/Oxyma Unreacted->Coupling Nucleophilic Attack Capped Capped Aminomethyl Group (-CH2-NHAc) Inert Inert Support (No Side Reactions) Capped->Inert Stable Amide Parasitic Parasitic Peptide Growth on Resin Coupling->Parasitic ReagentLoss Reagent Depletion & Steric Crowding Parasitic->ReagentLoss HighYield High Yield of Target Peptide Inert->HighYield

Diagram: Mechanistic pathway of unreacted aminomethyl groups vs. capped inert supports.

These parasitic chains are permanently anchored to the acid-stable AM-PS core and will not cleave into your final product ()[2]. However, they physically clog the porous polystyrene matrix, drastically reducing the swelling factor and blocking reagent diffusion to the target peptide, ultimately causing deletion sequences ()[3].

📊 Quantitative Data: Resin Swelling & Accessibility

To minimize steric crowding caused by side reactions, selecting the correct cross-linking density is critical. Reaction kinetics in SPPS are entirely diffusion-controlled, meaning any loss of pore volume to side reactions will exponentially decrease coupling efficiency ()[3].

Table 1: Impact of Resin Cross-Linking on Aminomethyl Resin Properties

Resin TypeCross-linking (DVB %)Swelling in DCM (vol/vol)Swelling in DMF (vol/vol)Recommended Peptide Length
AM-PS1%4.0 - 6.0High> 20 amino acids
AM-PS2%2.0 - 4.0Moderate< 20 amino acids

Note: A 1% DVB resin provides superior diffusion rates, which is essential if background parasitic growth begins to restrict pore volume.

🛠️ Frequently Asked Questions & Troubleshooting

Q1: I am synthesizing a PAM-resin from an aminomethyl core. Should I couple the linker first, or use a pre-formed handle?

Expert Insight: Always use a pre-formed handle (e.g., Boc-AA-PAM or Fmoc-AA-MPPA). If you couple the bare linker first, the subsequent esterification of the first amino acid to the linker's hydroxymethyl group carries a high risk of racemization (epimerization) and incomplete coupling ()[4]. By pre-attaching the first amino acid to the linker in solution, the subsequent coupling to the aminomethyl resin occurs via a highly stable amide bond. This eliminates C-terminal epimerization and ensures a strict 1:1 stoichiometry between the linker and the first amino acid ()[4].

Q2: How can I definitively verify that all aminomethyl groups are neutralized before starting my automated synthesis?

Expert Insight: You must implement a self-validating global end-capping protocol followed by a Kaiser (Ninhydrin) Test. The Kaiser test detects free primary amines by forming Ruhemann's purple. If your resin beads show any blue or purple hue, unreacted aminomethyl groups are still present, and you must repeat the capping step until the beads remain strictly yellow/colorless ()[1].

Q3: Can the aminomethyl group of the linker itself cause side reactions during final cleavage?

Expert Insight: Yes. When using an MBHA (Methylbenzhydrylamine) resin for peptide amides, the strong acidic cleavage (e.g., anhydrous HF or TFMSA) generates highly reactive carbocations from the linker ()[5]. These carbocations can alkylate electron-rich side chains like Tryptophan (Trp), Cysteine (Cys), and Methionine (Met). To minimize this, you must use a highly optimized scavenger cocktail (e.g., containing anisole or thioanisole) to quench the carbocations before they attack the peptide ()[5].

🧪 Standard Operating Procedures (SOPs)

Protocol 1: Global End-Capping of Unreacted Aminomethyl Groups

Purpose: To irreversibly acetylate residual primary amines on the core resin, preventing parasitic peptide growth ()[1].

  • Swelling: Suspend the functionalized AM-PS resin in Dichloromethane (DCM) (10 mL per gram of resin) for 30 minutes to maximize pore accessibility.

  • Solvent Exchange: Drain and wash the resin with Dimethylformamide (DMF) (3 × 10 mL/g) to prepare for the capping reaction.

  • Capping Cocktail Preparation: Prepare a fresh solution of 10% (v/v) Acetic Anhydride (

    
    ) and 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF.
    
  • Reaction: Add the cocktail to the resin and agitate gently for 30 minutes at room temperature.

  • Washing: Drain and wash the resin thoroughly with DMF (5 × 1 minute) and DCM (3 × 1 minute) to remove all unreacted anhydride and base.

  • Self-Validation (Kaiser Test): Transfer a few beads to a glass tube, add Ninhydrin reagents, and heat at 100°C for 5 minutes.

    • Acceptance Criteria: Beads and solution must remain clear/yellow. If blue/purple, repeat steps 3-5.

Protocol 2: Anchoring Pre-Formed Handles to Aminomethyl Resin

Purpose: To attach the first amino acid without the risk of racemization or incomplete linker esterification ()[4].

  • Resin Preparation: Swell the aminomethyl resin in DMF for at least 1 hour in a reaction vessel.

  • Activation: Dissolve the pre-formed conjugate (e.g., Fmoc-L-Leu-MPPA) at 2-3 equivalents relative to the resin's substitution capacity in DMF. Add Oxyma Pure (2-3 eq) and N,N'-Diisopropylcarbodiimide (DIC) (2-3 eq) to the solution.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 minute).

  • Mandatory Capping: Immediately proceed to Protocol 1 to cap any remaining unreacted aminomethyl groups on the core resin.

📚 References

  • Product Class 11: Peptides . Science of Synthesis, Thieme. URL: [Link]

  • Modified resin for SPPS . Karnataka State Open University. URL: [Link]

Sources

Purification challenges of hydrophobic peptides containing aminomethyl-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process engineers dealing with the purification of hydrophobic peptides incorporating Aminomethyl-phenylalanine (AmF) .

This guide moves beyond standard protocols, addressing the specific "dual-threat" nature of these molecules: extreme hydrophobicity combined with the strong silanol-interacting potential of the benzylic amine.

Executive Summary: The "AmF" Challenge

Aminomethyl-phenylalanine (AmF) introduces a primary benzylic amine onto the aromatic ring. This creates a unique purification bottleneck:

  • The Hydrophobic Core: The peptide backbone and Phenylalanine scaffold drive strong retention and aggregation on C18 columns.

  • The Basic "Anchor": The aminomethyl group (pKa ~9.3) is positively charged at standard acidic HPLC conditions (pH 2). While charge usually aids solubility, in this context, it acts as an "anchor," binding avidly to residual silanols on the stationary phase, causing severe peak tailing and yield loss.

Module 1: Solubility & Sample Preparation (The Gatekeeper)

User Issue: "My peptide precipitates immediately upon adding the mobile phase (Water/ACN)."

The Mechanism

Hydrophobic peptides containing AmF often form "gel-like" aggregates. The AmF amine can form intermolecular salt bridges or hydrogen bonds, while the hydrophobic domains stack. Standard dissolution (Water


 ACN) fails because the water crashes the hydrophobic domains before the organic solvent can solvate them.
Troubleshooting Protocol: The "Organic-First" Dissolution

Do not use sonication alone; it generates heat which can promote aggregation in some amyloid-like sequences.

StepActionScientific Rationale
1 Dissolve in 100% HFIP or DMSO Hexafluoroisopropanol (HFIP) disrupts

-sheet aggregation and solvates the hydrophobic core. DMSO is an alternative but harder to remove.
2 Add Chaotropic Agent (Optional) If aggregation persists, add 6M Guanidine-HCl (dissolved in minimal water) to the organic solution.
3 Acidify (Crucial for AmF) Add acetic acid or TFA to the organic concentrate.[1] Why? You must protonate the AmF amine (

) before it encounters bulk water to prevent isoelectric precipitation.
4 Dilute with Mobile Phase A Slowly add Mobile Phase A (Water/0.1% TFA) while vortexing. Stop if turbidity appears.
Visual Workflow: Solubility Decision Tree

SolubilityWorkflow Start Dry Crude Peptide Solvent Add 100% HFIP (preferred) or DMSO Start->Solvent Check1 Dissolved? Solvent->Check1 Acidify Add 0.1% TFA/Acetic Acid (Protonate AmF) Check1->Acidify Yes Chaotrope Add 6M Guanidine-HCl or 8M Urea Check1->Chaotrope No Dilute Dilute with Mobile Phase A (Water/TFA) Acidify->Dilute Precip Precipitation? Dilute->Precip Precip->Solvent Yes (Retry with higher organic ratio) Inject Inject onto HPLC Precip->Inject No (Clear) Chaotrope->Acidify

Caption: Step-by-step decision tree for solubilizing hydrophobic AmF peptides without inducing precipitation.

Module 2: Chromatography Strategy (The Separation)

User Issue: "I see a broad, tailing peak, or my peptide elutes as a 'ghost' peak over 10 minutes."

The Mechanism: Silanol Tailing

The AmF group is a benzylamine . Unlike aliphatic amines (like Lysine), benzylamines can have distinct hydrophobic/electronic interactions. At pH 2 (TFA), the protonated amine interacts electrostatically with deprotonated silanols (


) on the column matrix. This "stick-and-slip" mechanism causes tailing.
Strategic Solutions
Strategy A: The "Silanol Shield" (Standard Acidic)
  • Column: Use a Sterically Protected C18 (e.g., Zorbax StableBond) or a Hybrid Particle (e.g., Waters BEH, Phenomenex Gemini-NX). These limit silanol accessibility.

  • Mobile Phase: Water/ACN + 0.1% TFA .[2]

    • Expert Tip: If tailing persists, switch TFA to TEAP (Triethylamine Phosphate) buffer at pH 2.5. The triethylamine competes with the AmF group for silanol binding sites, sharpening the peak.

Strategy B: The "Neutralizer" (High pH)
  • Warning: Only use with Hybrid (High-pH stable) columns.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 8-10).

  • Rationale: At pH 10, the AmF group (pKa ~9.3) is partially deprotonated (neutral). This eliminates silanol interaction (no charge attraction).

  • Risk: De-charging the amine makes the peptide more hydrophobic. You may need a higher % of ACN to elute it, or switch to a C4 column.

Strategy C: Thermal Disruption
  • Temperature: Run the column at 60°C .

  • Rationale: Heat breaks weak hydrophobic aggregates and increases mass transfer kinetics, significantly sharpening peaks for hydrophobic sequences.

Comparative Protocol Table
ParameterStandard ProtocolRescue Protocol (For Tailing)Rescue Protocol (For Aggregation)
Column C18 (End-capped)C18 (Hybrid/Polymer)C4 or Phenyl-Hexyl
Temp 25°C40°C60°C
Buffer 0.1% TFA20mM TEAP (pH 2.5) 0.1% TFA
Solvent B AcetonitrileAcetonitrileIsopropanol:ACN (1:1)

Module 3: Chemical Stability & Side Reactions

User Issue: "I see a +12 or +28 mass shift, or multiple peaks with the same mass."

AmF Specific Risks
  • Carbamylation (+43 Da): If using Urea for solubility, the primary amine of AmF can react with isocyanic acid (urea degradation product). Solution: Use fresh Urea or switch to Guanidine-HCl.

  • Aldehyde Adducts (+12-28 Da range): The benzylic amine is highly nucleophilic. It reacts readily with trace aldehydes (formaldehyde/acetaldehyde) found in low-quality Acetonitrile or alcohols.

    • Validation: Use HPLC-grade or LC-MS grade solvents only.

  • Oxidation: Benzylamines are generally stable, but can oxidize to imines under harsh radical conditions. Keep buffers degassed.

Module 4: FAQs

Q: Can I use a monolithic column for these peptides? A: Yes. Monoliths have high permeability and lower surface area, which can reduce irreversible hydrophobic binding. They are excellent for "sticky" hydrophobic peptides, though resolution of closely related impurities might be lower than core-shell particles.

Q: My peptide sticks to the column and won't elute even at 95% B. A: This is "Irreversible Hydrophobic Adsorption."

  • Switch Column: Move to a C4 or Cyano (CN) phase.

  • Switch Solvent: Replace ACN in Line B with Isopropanol (IPA) or an IPA/ACN mix. IPA is a stronger eluent for hydrophobic chains.

  • Cleaning: Wash the column with TFE (Trifluoroethanol) or HFIP injections to recover the "lost" peptide.

Q: How do I remove HFIP after purification? A: HFIP is volatile but sticky. Lyophilize for an extended period. Do not use heat evaporation (Rotavap) if possible, as it can concentrate acid traces. Re-dissolve the final powder in weak acetic acid and re-lyophilize to ensure HFIP removal (verified by NMR).

Visualizing the Interaction Pathways

AmF_Interaction cluster_Column Stationary Phase Interactions AmF_Peptide AmF-Peptide (Hydrophobic + Basic) Silanol Residual Silanols (SiO-) AmF_Peptide->Silanol Electrostatic (+/-) C18_Chain C18 Ligands (Hydrophobic) AmF_Peptide->C18_Chain Hydrophobic Outcome_Tailing Peak Tailing (Yield Loss) Silanol->Outcome_Tailing Outcome_Retention Strong Retention (Broadening) C18_Chain->Outcome_Retention Solution_TEAP Add TEAP/TFA (Ion Pairing) Solution_TEAP->Silanol Blocks Solution_Temp Heat (60°C) (Kinetics) Solution_Temp->C18_Chain Modulates

Caption: Mechanism of AmF peptide interaction with stationary phase and mitigation strategies.

References

  • Aguilar, M. I., & Hearn, M. T. (1996). "High-performance liquid chromatography of peptides and proteins: separation, analysis, and conformation." Methods in Enzymology, 270, 3-26.

  • Mant, C. T., & Hodges, R. S. (2002). "High-performance liquid chromatography of peptides." Methods in Molecular Biology, 251, 197-254.

  • Agilent Technologies. (2020). "Efficient Purification of Synthetic Peptides at High and Low pH." Application Note.

  • Thermo Fisher Scientific. (2018). "Peptide Solubility Guidelines and Troubleshooting." Technical Guide.

  • Waters Corporation. (2021). "Peptide Isolation – Method Development Considerations." Waters Primer.

Sources

Technical Support Center: Stability & Handling of 3-(Aminomethyl)phenylalanine Reagents

[1]

Introduction

Welcome to the Technical Support Center for 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid (commonly referred to as 3-aminomethyl-phenylalanine or Phe(3-CH₂NH₂) ).[1]

This non-natural amino acid is a critical building block in the synthesis of peptidomimetics, particularly for thrombin inhibitors and integrin antagonists. However, its structural features—specifically the benzylic primary amine —introduce stability challenges distinct from standard amino acids. This guide provides the mechanistic understanding and protocols required to maintain reagent integrity.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the molecular vulnerabilities. This reagent possesses two distinct amine groups: the

Critical Vulnerabilities
  • Oxidative Deamination (Benzylic Oxidation): The benzylic position is electronically activated.[1] Exposure to atmospheric oxygen, particularly in the presence of trace metals or light, can lead to the oxidation of the methylene group (

    
    ), converting the amine into an imine and subsequently an aldehyde. This renders the reagent inactive for coupling and introduces aldehyde impurities that can cross-link peptides.
    
  • Carbamylation (CO₂ Capture): Benzylic amines are highly nucleophilic.[1] Upon exposure to air, they rapidly react with atmospheric CO₂ to form carbamates (

    
    ), often observed as a white crust on the reagent surface.[1] This reaction is reversible but alters the stoichiometry during weighing.[1]
    
  • Hygroscopic Aggregation: As a zwitterionic salt (often HCl), the reagent is hygroscopic.[1] Moisture absorption facilitates hydrolysis and promotes intermolecular aggregation via hydrogen bonding, leading to "caking."

Degradation Pathway Visualization

DegradationPathwaysReagent3-(Aminomethyl)phenylalanine(Active Reagent)ImineIntermediate ImineReagent->ImineOxidationCarbamateCarbamate Salt(Stoichiometry Error)Reagent->CarbamateCarbamylationO2Atmospheric O2(Light/Trace Metals)O2->ReagentCO2Atmospheric CO2(Moisture)CO2->ReagentAldehydeBenzaldehyde Derivative(Inactive/Cross-linker)Imine->AldehydeHydrolysis

Figure 1: Primary degradation pathways for benzylic amine reagents. Note that oxidation leads to irreversible aldehyde formation.

Module 2: Optimal Storage Protocols

The "Golden Rules" of Storage
ParameterStandard ProtocolTechnical Rationale
Temperature -20°C (Long-term)Slows kinetic rate of oxidation and hydrolysis.[1]
Atmosphere Argon or Nitrogen Overlay Displaces O₂ and CO₂ to prevent carbamylation and oxidation.[1]
Container Amber Glass with Teflon-lined capBlocks UV light (radical initiator); prevents moisture permeation better than plastic.[1]
Desiccation Required Prevents hygroscopic caking.[1] Silica gel or P₂O₅ recommended.[1]
The Thawing Protocol (Crucial)

Failure to follow this step is the #1 cause of reagent failure.

  • Remove the container from the freezer (-20°C).

  • DO NOT OPEN. Place the sealed container in a desiccator at room temperature.

  • Wait 30–60 minutes. Allow the reagent to reach ambient temperature (

    
    ).
    
    • Why? Opening a cold bottle introduces condensation (dew point) directly onto the powder.[1] This moisture immediately initiates clumping and degradation.[1]

  • Open, weigh rapidly, flush with Argon, and reseal immediately.

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Flow

TroubleshootingTreeStartIssue ObservedColorColor Change?(Yellow/Brown)Start->ColorTextureTexture Change?(Clumping/Sticky)Start->TextureSolubilitySolubility Issue?Start->SolubilityOxidationDiagnosis: Oxidation(Aldehyde formation)Color->OxidationYesMoistureDiagnosis: Hygroscopic Fail(Water absorption)Texture->MoistureYesAggregDiagnosis: Aggregationor Salt DissociationSolubility->AggregYesAction1Action: Check Purity via HPLC.If <95%, Recrystallize or Discard.Oxidation->Action1Action2Action: Dry over P2O5 in vacuum.Check weight (water weight error).Moisture->Action2Action3Action: Sonicate (max 30s).Adjust pH if free base.Aggreg->Action3

Figure 2: Rapid diagnostic tree for common reagent anomalies.

Frequently Asked Questions

Q: The powder has turned slightly yellow. Can I still use it? A: Yellowing indicates the formation of imines (Schiff bases) due to oxidation of the benzylic amine [1].

  • Protocol: Run a quick LC-MS. If the impurity is <2%, you may proceed, but expect a slight drop in yield. If >5%, purification is required as aldehydes can cross-react with other amines in your synthesis.

Q: I am using the Fmoc-protected version. Is it more stable? A: Yes, significantly. The Fmoc group on the

1

Q: Can I store this reagent in DMF or DMSO solution? A: No. DMSO is a mild oxidant and can accelerate the conversion of the benzylic amine to an aldehyde over time. DMF can slowly decompose to dimethylamine, which may react with the reagent. Always prepare solutions fresh.

Q: My coupling efficiency is low (Solid Phase Peptide Synthesis). Why? A: The benzylic amine is sterically less hindered than the

1
  • Fix: Use a chaotic salt (e.g., NaClO₄) or increase the temperature to 50°C during coupling to break up aggregates, provided the resin is stable [3].

Module 4: Quality Control & Validation

Before committing valuable resin or complex substrates, validate the reagent quality.

QC Specifications Table
TestMethodAcceptance Criteria
Purity HPLC (C18 column, 0.1% TFA water/acetonitrile)> 98.0%
Identity ESI-MS (Positive Mode)

Appearance Visual InspectionWhite to off-white powder
Water Content Karl Fischer Titration< 1.0% (if anhydrous)
Analytical Note

When analyzing by HPLC, be aware that the benzylic aldehyde impurity (degradation product) will be less polar than the amine and will elute later on a reverse-phase column.

References

  • Organic Chemistry Portal. (2022).[1] Synthesis and Stability of Benzylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762277, 3-Aminomethylphenylalanine. Retrieved from [Link]

Technical Support Center: Troubleshooting Aggregation in Peptides Containing 3-Aminomethyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to incorporate unnatural amino acids (UAAs) like 3-aminomethyl-phenylalanine (3-Amp). While 3-Amp is invaluable for introducing structural rigidity, enhancing proteolytic stability, and enabling specific receptor interactions, its unique physicochemical properties often trigger severe on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).

This guide provides a self-validating, mechanistic approach to diagnosing and overcoming these aggregation events, ensuring high-yield synthesis of your complex peptide sequences.

Diagnostic Workflow for 3-Amp Aggregation

Before altering your chemistry, it is critical to diagnose the root cause of the synthesis failure. Use the logical workflow below to systematically address on-resin aggregation.

AggregationWorkflow A Detect Aggregation (Resin Shrinkage / Low Yield) B Optimize Solvent System (Add HFIP / Magic Mixture) A->B C Evaluate Coupling (Kaiser Test) B->C D Proceed with Synthesis C->D Negative (Colorless) E Sequence Modification (Pseudoprolines / Hmb) C->E Positive (Blue Beads) F Re-evaluate Coupling E->F F->D Negative G Advanced Techniques (Heated Fast-Flow SPPS) F->G Positive

Diagnostic workflow for resolving 3-Amp induced SPPS aggregation.

Troubleshooting Guide & FAQs

Q1: Why does 3-aminomethyl-phenylalanine (3-Amp) cause such severe on-resin aggregation compared to standard aromatic amino acids? Expert Answer: The issue is a compounding effect of steric hindrance and hydrophobicity. In Fmoc-SPPS, the primary amine of 3-Amp is typically protected by a bulky group like Boc (e.g., Fmoc-3-Amp(Boc)-OH). The meta-substituted Boc-aminomethyl group creates a massive steric shield around the growing peptide backbone. When the coupling stalls due to this steric clash, the highly hydrophobic phenyl rings begin to associate via


 stacking[1]. This localized hydrophobic collapse nucleates inter-chain hydrogen bonding, rapidly zipping adjacent peptide chains into insoluble 

-sheet networks[2].

Q2: My resin shrinks significantly and coupling stalls immediately after adding 3-Amp. What solvent modifications can I make? Expert Answer: Resin shrinkage is the macroscopic symptom of microscopic


-sheet formation[2]. When standard N,N-dimethylformamide (DMF) fails to solvate the growing chain, you must increase the hydrogen-bond disrupting capacity of your solvent.
Actionable Step: Incorporate fluorinated alcohols. Adding 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to your coupling solvent (e.g., 20% HFIP in DMF) significantly increases the polarity and hydrogen-bond donating capability of the solvent[1]. HFIP effectively competes with inter-chain hydrogen bonds, breaking the aggregates and re-swelling the resin. Alternatively, employing a "Magic Mixture" (DMF/DCM/NMP with 1% Triton X-100 and ethylene carbonate) can improve solvation[3].

Q3: Solvent changes improved swelling, but my Kaiser test still shows incomplete coupling (blue beads) after 3-Amp. How can I modify the sequence synthesis strategy? Expert Answer: If external solvent conditions are insufficient, you must alter the intrinsic folding propensity of the peptide backbone. The most universally effective method is the incorporation of Pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser/Thr(


Pro)-OH).
Causality: Pseudoprolines consist of a Ser, Thr, or Cys residue reversibly protected as an oxazolidine or thiazolidine ring. This ring forces the peptide backbone into a "kinked" cis-amide conformation, which physically cannot participate in extended 

-sheet networks[4]. By inserting a pseudoproline 2-3 residues upstream of the 3-Amp, you disrupt the aggregation nucleus, keeping the N-terminus exposed for subsequent couplings[5][6].

Q4: What if my sequence lacks Ser, Thr, or Cys near the 3-Amp residue? Expert Answer: In the absence of pseudoproline-compatible residues, utilize backbone amide protection. Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid (e.g., Fmoc-(Dmb)Gly-OH) physically blocks the backbone nitrogen from participating in hydrogen bonding. The steric bulk of the Dmb/Hmb group prevents the close packing required for


-sheet formation. These groups are seamlessly removed during standard TFA cleavage[7].

Q5: Are there hardware-based solutions to overcome this steric and aggregative barrier? Expert Answer: Yes. Fast-Flow SPPS (FF-SPPS) combined with uniform heating (e.g., 90°C) is highly effective. Elevated temperatures increase reaction kinetics to overcome the steric hindrance of the meta-substituted phenyl ring, while simultaneously providing the thermodynamic energy required to melt on-resin


-sheet structures.
Quantitative Data: Aggregation Mitigation Strategies
StrategyMechanism of ActionApplication ScenarioExpected Yield Improvement
HFIP Solvent Addition Disrupts inter-chain H-bonding by acting as a strong hydrogen-bond donor.Mild to moderate aggregation; early signs of resin shrinkage.+15% to 30%
Pseudoproline Dipeptides Forces a backbone "kink" (cis-amide), physically preventing

-sheet propagation.
Severe aggregation; sequences with Ser/Thr/Cys near the 3-Amp residue.+40% to 60%
Dmb/Hmb Backbone Protection Introduces steric bulk on the backbone nitrogen, blocking H-bond formation.Sequences lacking Ser/Thr/Cys; aggregation near Gly/Ala residues.+30% to 50%
Heated Fast-Flow SPPS Thermodynamic melting of

-sheets and kinetic enhancement of sterically hindered couplings.
Extremely hydrophobic/rigid sequences failing under all room-temperature conditions.+50% to 70%
Self-Validating Experimental Protocols
Protocol 1: HFIP-Mediated Coupling of Sterically Hindered 3-Amp

This protocol utilizes fluorinated solvents to maintain peptide solvation during the introduction of the bulky 3-Amp residue.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Pre-activation: In a separate vial, dissolve 4 equivalents of Fmoc-3-Amp(Boc)-OH and 4 equivalents of HATU in a solvent mixture of 80% DMF / 20% HFIP.

  • Base Addition: Add 8 equivalents of DIPEA to the amino acid solution.

    • Self-Validation Check: The solution should turn pale yellow within 1-2 minutes, indicating successful active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Withdraw a few resin beads, wash thoroughly with ethanol, and apply Kaiser reagents (ninhydrin). Heat at 110°C for 5 minutes.

    • Interpretation: A colorless bead indicates complete coupling. If the beads turn blue, do not proceed to deprotection; repeat steps 2-4 (Double Coupling).

Protocol 2: Aggregation Disruption via Pseudoproline Dipeptide Incorporation

Use this protocol when solvent optimization fails to prevent resin shrinkage.

  • Sequence Mapping: Analyze your sequence to identify a Ser, Thr, or Cys residue located 2 to 4 positions either upstream or downstream of the 3-Amp residue.

  • Dipeptide Selection: Procure the corresponding Fmoc-Xaa-Yaa(

    
    Pro)-OH dipeptide (where Yaa is Ser, Thr, or Cys).
    
  • Coupling: Dissolve 3 equivalents of the pseudoproline dipeptide and 3 equivalents of PyBOP in DMF. Add 6 equivalents of DIPEA.

  • Reaction: Add the mixture to the Fmoc-deprotected resin and agitate for 2 to 3 hours.

    • Causality Note: Pseudoprolines exhibit reduced nucleophilicity due to the sterically hindered oxazolidine ring; extended coupling times are mandatory.

  • Validation (Micro-cleavage): Withdraw 5 mg of resin. Treat with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and analyze via LC-MS to confirm the exact mass of the truncated peptide before proceeding with the difficult 3-Amp coupling.

References

1.[2] Technical Support Center: Managing Aggregation in SPPS with PyBOP - Benchchem. 2 2. Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. Link 3.[1] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC (NIH). 8 4.[3] Long Sequences - CPC Scientific. 3 5.[4] Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield - ChemPep. 4 6.[5] Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield - ChemPep. 5 7.[6] Pseudoproline - Wikipedia. 6 8.[7] Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. 7 9. Fast Flow peptide synthesis – The route to difficult peptides and scale up - Chemistry Today. Link

Sources

Validation & Comparative

Comparative NMR Spectral Guide: 3-(Aminomethyl)-L-phenylalanine Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid (also known as 3-aminomethyl-L-phenylalanine) is a critical non-natural amino acid scaffold used in peptidomimetics and protease inhibitor design.[1] Its value lies in the meta-substitution of the phenyl ring, which positions the distal amine group in a specific vector distinct from its para (4-substituted) isomer or the unsubstituted Phenylalanine.[1][2]

For drug development professionals, the primary challenge is not just identification, but regioisomeric purity .[2] Distinguishing the meta-isomer from the para-isomer (a common synthetic impurity or alternative scaffold) requires precise interpretation of the aromatic splitting patterns.[1] This guide provides a definitive protocol for validating this specific regioisomer.

Strategic Solvent Selection & Sample Preparation

The choice of solvent fundamentally alters the spectral resolution of zwitterionic amino acids.[1]

Solvent SystemSuitabilityMechanistic Insight
D₂O (Deuterium Oxide) Optimal The free amino acid exists as a zwitterion.[1] D₂O solubilizes the charged species effectively.[1] Note: Amine protons (-NH₂, -NH₃⁺) exchange with deuterium and disappear , simplifying the spectrum to the carbon backbone.[2]
DMSO-d₆ + TFA-d Alternative Used if the compound is a hydrophobic salt or protected derivative.[1] TFA breaks intermolecular H-bonds, sharpening peaks.[2] Amine protons remain visible (often as broad singlets).[1]
D₂O + NaOD pH Shift Adding base deprotonates the ammonium groups, causing an upfield shift in the adjacent methylene protons (diagnostic for the aminomethyl group).[1][2]
Critical Protocol: pH-Dependent Shift Validation

To confirm the presence of the free aminomethyl group, record the spectrum in neutral D₂O, then add 1 drop of NaOD (40% in D₂O).[2]

  • Observation: The benzylic methylene signal (Ar-CH₂ -NH₂) will shift upfield (approx.[1] 0.1–0.2 ppm) upon deprotonation from -CH₂-NH₃⁺ to -CH₂-NH₂.

Structural Characterization Workflow

The following logic flow ensures rigorous identification, moving from simple 1D checks to definitive 2D connectivity.

NMR_Workflow Start Start: Purified Solid Solvent Dissolve in D2O (Check Solubility) Start->Solvent H1_1D 1H NMR (1D) Identify Aromatic Pattern Solvent->H1_1D Decision Aromatic Splitting? H1_1D->Decision Meta Pattern: s, d, t, d (Target: 3-Substituted) Decision->Meta Asymmetric Para Pattern: AA'BB' Doublets (Impurity: 4-Substituted) Decision->Para Symmetric Validation Verify Benzylic CH2 Integral = 2H, Singlet Meta->Validation COSY 2D COSY Confirm Ring Connectivity Validation->COSY Final Release Lot COSY->Final

Figure 1: Decision tree for validating the meta-substitution pattern of 3-(aminomethyl)phenylalanine.

Comparative Spectral Analysis

The definitive identification relies on distinguishing the target from L-Phenylalanine (lacking the distal amine) and 4-(aminomethyl)phenylalanine (the positional isomer).[1]

Table 1: Diagnostic Chemical Shifts (D₂O, 400 MHz)
FeatureTarget: 3-(Aminomethyl)Phe Alternative: 4-(Aminomethyl)Phe Reference: L-Phenylalanine
Aromatic Region Complex Multiplet (4 signals) [1]• H2: Singlet (broad)[1]• H4/H6: Doublets• H5: TripletSymmetric (2 signals) • AA'BB' System• Two distinct doublets (integral 2H each)Multiplet (3 signals) • Mono-substituted benzene pattern• Integrals: 2H, 2H, 1H
Benzylic Amine (-CH₂-N) ~4.15 ppm (Singlet) Distinct singlet separate from α-H.~4.15 ppm (Singlet) Shift is identical; splitting distinguishes the isomer.[1][2]Absent
α-Proton (-CH-N) ~3.95 ppm (dd) ~3.95 ppm (dd) ~3.99 ppm (dd)
β-Protons (Ar-CH₂-CH) ~3.10 - 3.30 ppm (m) Diastereotopic splitting often observed.[1]~3.10 - 3.30 ppm (m) ~3.10 - 3.30 ppm (m)
Deep Dive: The "Meta" Signature

The most critical quality attribute is the aromatic region (~7.2 – 7.5 ppm).[1]

  • H2 (The "Sandwich" Proton): In the meta-isomer, the proton between the alkyl chain and the aminomethyl group appears as a singlet (or fine doublet, J < 2 Hz) typically downfield due to the inductive effect of the two substituents.[1][2]

  • H5 (The "Opposite" Proton): Appears as a distinct triplet (t, J ~7.5 Hz) representing the proton meta to both substituents, flanked by H4 and H6.[1][2]

  • Contrast with Para: The para-isomer possesses a plane of symmetry, resulting in two chemically equivalent environments (H2/H6 and H3/H5), appearing as two strong doublets (often roofed).[1][2] If you see two doublets, your product is the wrong isomer.

Detailed Experimental Protocol

Reagents
  • Compound: ~10 mg of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid.[1]

  • Solvent: D₂O (99.9% D) + 0.05% TSP (internal standard, optional).

  • Tube: 5 mm NMR tube (high precision).

Step-by-Step Acquisition
  • Preparation: Dissolve 10 mg of sample in 600 µL D₂O. Vortex until completely clear.[1] If the solution is cloudy, the zwitterion may be aggregating; add 10 µL of DCl (20%) to force the cationic form (soluble).[1]

  • Lock & Shim: Insert sample. Lock on D₂O. Perform automated gradient shimming (top shim is critical for resolving the meta coupling).

  • Parameter Setup (1H):

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration).

    • Scans (NS): 16 or 32.[1]

    • Spectral Width: -2 to 14 ppm.[1][3]

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual phasing is required for the aromatic multiplet.[1]

    • Baseline correction: Polynomial (Bernstein) order 1.

  • Integration Logic:

    • Calibrate the α-proton (approx 3.95 ppm) to 1.00 H .

    • Verify the Benzylic Amine CH₂ (approx 4.15 ppm) integrates to 2.0 H .[1]

    • Verify the Total Aromatic Integral sums to 4.0 H . (If 5.0 H, significant Phenylalanine impurity is present).[1][2]

References

  • PubChem. Compound Summary: (2S)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Reich, H. J. WinPLT NMR Chemical Shift Data. University of Wisconsin.[1] (Reference for calculating expected meta- vs para- shifts).

Sources

Mass spectrometry fragmentation patterns of aminomethyl-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Aminomethyl-phenylalanine: A Comparative Analysis

Introduction: Characterizing a Crucial Modified Amino Acid

In the landscape of drug development and peptide chemistry, non-canonical amino acids are fundamental building blocks for creating novel therapeutics with enhanced stability, binding affinity, and unique pharmacological profiles. Aminomethyl-phenylalanine, particularly 4-(aminomethyl)-L-phenylalanine, is one such molecule of interest. Its structure, which incorporates an additional primary amine on the phenyl ring, offers a versatile site for chemical modification and conjugation.

Accurate and unambiguous characterization of peptides and proteins containing these modified residues is paramount. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the cornerstone technique for this purpose, providing detailed structural information through controlled fragmentation of precursor ions.[1] Understanding the specific fragmentation patterns of aminomethyl-phenylalanine is therefore not merely an academic exercise; it is essential for confident sequence analysis, quality control, and metabolite identification.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the predicted gas-phase fragmentation behavior of aminomethyl-phenylalanine under collision-induced dissociation (CID). We will first establish a baseline by examining the well-documented fragmentation of its parent amino acid, L-phenylalanine. We will then apply established principles of ion chemistry to predict the unique fragmentation pathways introduced by the aminomethyl group, offering a comparative framework for researchers.

Part 1: The Benchmark – Fragmentation Pattern of L-Phenylalanine

To understand the fragmentation of a modified amino acid, we must first master the behavior of its unmodified counterpart. L-Phenylalanine (Phe), under positive-mode ESI, readily forms a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 166.1. When subjected to CID, this ion undergoes predictable bond cleavages.[2]

The fragmentation of protonated amino acids is a competitive process governed by factors like proton affinity and the stability of the resulting fragment ions and neutral losses.[3] For phenylalanine, two primary fragmentation pathways dominate.[2][4]

  • Loss of Formic Acid (H₂O + CO): The most characteristic fragmentation for many α-amino acids is the concerted or sequential loss of water and carbon monoxide, which is equivalent to the neutral loss of formic acid (46 Da).[3][5] This pathway yields a stable immonium ion. For phenylalanine, this results in a prominent fragment ion at m/z 120.1.

  • Benzylic Cleavage: Cleavage of the Cα-Cβ bond is favorable due to the formation of a stable benzyl cation (C₇H₇⁺). However, the most commonly observed ion related to the side chain is the immonium ion resulting from the loss of the entire side chain and the carboxyl group, which for Phe appears at m/z 120.1. Further fragmentation of this m/z 120.1 ion can involve the loss of ammonia (NH₃) to produce an ion at m/z 103.1.[2] A direct cleavage can also produce the tropylium ion at m/z 91.

Visualizing Phenylalanine Fragmentation

The fragmentation cascade of protonated phenylalanine can be visualized as follows:

G cluster_0 Phenylalanine [M+H]⁺ cluster_1 Primary Fragments cluster_2 Secondary Fragment Phe_MH [Phe+H]⁺ m/z 166.1 Frag_120 Immonium Ion [M+H - HCOOH]⁺ m/z 120.1 Phe_MH->Frag_120 - HCOOH (46 Da) Frag_91 Tropylium Ion [C₇H₇]⁺ m/z 91.1 Phe_MH->Frag_91 - (C₂H₅NO₂) Frag_103 [Frag_120 - NH₃]⁺ m/z 103.1 Frag_120->Frag_103 - NH₃ (17 Da)

Caption: Dominant fragmentation pathways of protonated L-phenylalanine under CID.

Summary of Key Phenylalanine Fragments
Fragment DescriptionNeutral LossResulting m/zProposed Structure
Protonated Molecule-166.1[M+H]⁺
Immonium IonHCOOH (46.0 Da)120.1[M+H - HCOOH]⁺
Tropylium IonC₂H₅NO₂ (75.1 Da)91.1[C₇H₇]⁺
Secondary FragmentHCOOH + NH₃ (63.0 Da)103.1[M+H - HCOOH - NH₃]⁺

Part 2: Fragmentation of 4-(Aminomethyl)-L-phenylalanine – A Comparative Prediction

We now turn to 4-(aminomethyl)-L-phenylalanine (Amf). Its structure includes the phenylalanine core with a -CH₂NH₂ group attached to the para-position of the phenyl ring. This modification increases the molecular weight to 194.23 g/mol and introduces a second primary amine, significantly altering its gas-phase chemistry. The protonated molecule, [M+H]⁺, will have an m/z of 195.2.

The presence of the aminomethyl group, a basic site, creates a competition for protonation between the α-amino group and the side-chain amino group. This can lead to distinct fragmentation pathways depending on the initial protonation site.[6] We predict the following key fragmentation patterns for Amf, drawing parallels and noting differences with phenylalanine.

  • Conserved Backbone Fragmentation: The loss of formic acid (46 Da) from the carboxylic acid and α-amino group is a fundamental fragmentation of the amino acid backbone and is expected to be conserved.[3] This would produce a diagnostic immonium ion at m/z 149.1 ([195.2 - 46.0]⁺). The observation of this fragment would strongly suggest the presence of the Amf residue.

  • Dominant Side-Chain Cleavage: The C-C bond between the phenyl ring and the aminomethyl group's methylene (-CH₂-) is a point of likely cleavage. This benzylic-type cleavage is highly favored and would lead to the formation of a protonated aminomethyl-benzyl cation or a related tropylium-type structure. This would result in a highly stable and abundant fragment ion at m/z 121.1 ([C₈H₁₀N]⁺). This fragment is arguably the most diagnostic marker for Amf, directly analogous to the m/z 91.1 fragment for phenylalanine.

  • Side-Chain Neutral Loss: The aminomethyl group itself can undergo fragmentation. A likely pathway is the loss of ammonia (NH₃, 17 Da) from the side chain, particularly if it is the site of protonation. This would generate a fragment ion at m/z 178.1 ([M+H - NH₃]⁺). This contrasts with the less favorable loss of ammonia from the α-amino group in phenylalanine itself.[3]

Visualizing Predicted Aminomethyl-phenylalanine Fragmentation

The predicted fragmentation pathways for protonated Amf highlight these new possibilities:

G cluster_0 Aminomethyl-phenylalanine [M+H]⁺ cluster_1 Predicted Fragments Amf_MH [Amf+H]⁺ m/z 195.2 Frag_178 Side-Chain NH₃ Loss [M+H - NH₃]⁺ m/z 178.1 Amf_MH->Frag_178 - NH₃ (17 Da) Frag_149 Backbone Immonium Ion [M+H - HCOOH]⁺ m/z 149.1 Amf_MH->Frag_149 - HCOOH (46 Da) Frag_121 Aminomethylbenzyl Ion [C₈H₁₀N]⁺ m/z 121.1 Amf_MH->Frag_121 - (C₂H₅NO₂)

Caption: Predicted fragmentation pathways for protonated 4-(aminomethyl)-L-phenylalanine.

Comparative Summary of Fragmentation Data

This table provides a direct comparison of the expected fragmentation patterns, highlighting the diagnostic ions that differentiate Amf from Phe.

Fragmentation EventPhenylalanine (Phe)4-(Aminomethyl)-phenylalanine (Amf)
Precursor Ion [M+H]⁺ m/z 166.1 m/z 195.2
Backbone Immonium Ion m/z 120.1m/z 149.1
(-HCOOH)
Characteristic Side-Chain Ion m/z 91.1 (Tropylium)m/z 121.1 (Aminomethylbenzyl)
Side-Chain Neutral Loss Not prominentm/z 178.1 (-NH₃)

Part 3: Experimental Protocol for Comparative Analysis

To empirically validate these predictions, a robust LC-MS/MS method is required. The following protocol is designed to resolve both amino acids and generate high-quality MS/MS spectra for comparison. This protocol is based on established methods for amino acid analysis.[7][8]

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Tandem Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare 10 µM standards of Phe and Amf in Water:Acetonitrile (95:5) + 0.1% Formic Acid prep2 Vortex and centrifuge to remove particulates prep1->prep2 lc1 Inject 5 µL onto a C18 column (e.g., 2.1x100mm, 1.8µm) prep2->lc1 lc2 Run a 5-minute gradient from 5% to 95% Acetonitrile with 0.1% Formic Acid lc1->lc2 ms1 Ionize via ESI+ lc2->ms1 ms2 Acquire MS1 survey scan (m/z 80-500) ms1->ms2 ms3 Perform data-dependent MS2 (ddMS2) on precursors m/z 166.1 and 195.2 ms2->ms3 ms4 Use stepped normalized collision energy (NCE) (e.g., 15, 25, 40) ms3->ms4 da1 Extract MS/MS spectra for each precursor ms4->da1 da2 Identify and annotate major fragment ions da1->da2 da3 Compare experimental data with predicted patterns da2->da3

Caption: Step-by-step workflow for the comparative LC-MS/MS analysis.

Detailed Methodological Steps
  • Materials and Reagents:

    • L-Phenylalanine standard (Sigma-Aldrich or equivalent).

    • 4-(Aminomethyl)-L-phenylalanine standard (supplier dependent).

    • LC-MS grade water, acetonitrile, and formic acid.

  • Sample Preparation:

    • Rationale: A simple "dilute-and-shoot" approach is sufficient for pure standards. Formic acid is added to promote protonation for positive-mode ESI.

    • Protocol: Prepare individual 10 µM stock solutions of Phe and Amf in a solvent mixture of 95:5 water:acetonitrile with 0.1% formic acid. Create a 1:1 mixture of these stocks for a combined analysis.

  • Liquid Chromatography (LC):

    • Rationale: Chromatographic separation ensures that each compound enters the mass spectrometer individually, preventing in-source competition. A standard reversed-phase C18 column and a water/acetonitrile gradient provide excellent separation for these polar molecules.

    • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 2% B

      • 3.0 min: 95% B

      • 4.0 min: 95% B

      • 4.1 min: 2% B

      • 5.0 min: 2% B

  • Mass Spectrometry (MS):

    • Rationale: Data-dependent acquisition (DDA) is ideal for this discovery-based experiment. The instrument will automatically select the precursor ions of interest for fragmentation. Using a range of collision energies helps to capture both low-energy (stable fragments) and high-energy (secondary fragments) dissociation products.[2]

    • Ionization Mode: ESI Positive.

    • MS1 Scan Range: m/z 80-500.

    • MS2 Acquisition: Data-Dependent MS/MS.

    • Inclusion List: m/z 166.1 (for Phe) and m/z 195.2 (for Amf).

    • Collision Energy: Stepped Normalized Collision Energy (NCE) of 15, 25, 40 arbitrary units.

    • Resolution: >10,000 to ensure accurate mass measurements.

Conclusion and Field Application

The predictable and distinct fragmentation patterns of aminomethyl-phenylalanine provide a robust signature for its identification within complex matrices like synthetic peptides or biological samples. While sharing a common backbone fragmentation pathway with its parent amino acid (the loss of formic acid), Amf is clearly distinguished by two key features:

  • A dominant side-chain fragment ion at m/z 121.1 .

  • A significant neutral loss of ammonia from the side chain, yielding a fragment at m/z 178.1 .

For researchers in drug development, proteomics, and metabolomics, these diagnostic ions are critical. They allow for the confident assignment of Amf in peptide sequencing experiments and enable the development of highly specific quantitative assays using techniques like multiple reaction monitoring (MRM). By understanding these fundamental fragmentation principles, scientists can leverage the power of mass spectrometry to accelerate their research and development efforts.

References

  • Vazquez, A., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry. Available at: [Link]

  • Choi, S., et al. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Sun, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. Available at: [Link]

  • Giannakopulos, A., et al. (2012). Determination of oxidative protein modifications using mass spectrometry. Journal of Biological Chemistry. Available at: [Link]

  • Matrix Science. (n.d.). Peptide fragmentation. Mascot Help. Available at: [Link]

  • Williams, J. P., et al. (2016). Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS. Waters Corporation. Available at: [Link]

  • Cohen, S. L., & Chait, B. T. (1996). Preferential Fragmentation of Protonated Gas-Phase Peptide Ions Adjacent to Acidic Amino Acid Residues. Analytical Chemistry. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Brodbelt, J. S., et al. (2017). Defining gas-phase fragmentation propensities of intact proteins during native top-down mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of Mass Spectrometry. Available at: [Link]

  • Charles, L., et al. (2012). Enantiomeric differentiation of aromatic amino acids by travelling wave ion mobility-mass spectrometry. Analyst. Available at: [Link]

  • Zheng, M., et al. (2023). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Paizs, B., & Suhai, S. (2000). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. International Journal of Mass Spectrometry. Available at: [Link]

  • Chinese Journal of Natural Medicines. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Chinese Journal of Natural Medicines. Available at: [Link]

  • Kim, B., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Scherer, T., et al. (2012). Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. Molecular Genetics and Metabolism. Available at: [Link]

Sources

A Comparative Guide: Binding Affinity of Aminomethyl-Phenylalanine vs. Natural Phenylalanine in Target Recognition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of peptidomimetics and supramolecular ligands, the substitution of natural amino acids with unnatural analogs is a primary strategy for affinity maturation. This guide provides an objective, data-driven comparison between natural Phenylalanine (Phe) and its synthetic derivative, 4-Aminomethyl-L-phenylalanine (AMPhe / Amf) . By analyzing their performance across diverse binding environments—from supramolecular macrocycles to epigenetic reader domains—this guide establishes a mechanistic framework for when and why to deploy this specific structural modification.

Physicochemical Divergence: The Mechanistic Foundation

The fundamental difference between Phe and AMPhe lies in the addition of a methylamine group (-CH₂-NH₂) at the para position of the phenyl ring.

  • Natural Phenylalanine (Phe): A purely hydrophobic and aromatic residue. Its binding affinity is driven almost entirely by entropy (desolvation of the binding pocket) and weak enthalpic contributions from van der Waals forces, hydrophobic packing, or

    
     stacking.
    
  • 4-Aminomethyl-Phenylalanine (AMPhe): At physiological pH (7.4), the primary amine is protonated (-CH₂-NH₃⁺). This transforms the residue into an amphiphilic entity. The aromatic ring retains its hydrophobic packing capabilities, but the extended, positively charged amine introduces the capacity for highly directional, enthalpy-driven interactions, including hydrogen bonding, salt bridges, and ion-dipole interactions.

Contextual Performance Analysis: Case Studies

The binding advantage of AMPhe over Phe is not universal; it is strictly dictated by the electrostatic topology of the target pocket.

Scenario A: Supramolecular Host-Guest Interactions (Cucurbit[7]uril)

Cucurbit[7]uril (Q7) is a barrel-shaped macrocycle featuring a hydrophobic internal cavity flanked by two portals lined with highly electronegative carbonyl oxygens.

  • Performance: When evaluating tripeptides, the substitution of Phe-Gly-Gly with Amf-Gly-Gly results in a staggering 330-fold increase in binding affinity, dropping the equilibrium dissociation constant (

    
    ) from 310 nM to 0.95 nM[1].
    
  • Causality: Natural Phe relies solely on the hydrophobic effect within the Q7 cavity. AMPhe, however, achieves a synergistic binding mode: its aromatic ring anchors into the hydrophobic core, while the protonated aminomethyl group extends perfectly to form powerful ion-dipole interactions with the electronegative carbonyls at the portal rim[1].

Scenario B: Epigenetic Reader Domains (HP1 Chromodomains)

Heterochromatin Protein 1 (HP1) family proteins, such as CBX5, utilize an aromatic cage to recognize methylated histone tails.

  • Performance: In the development of peptidomimetic antagonists, researchers compared the AMPhe-containing compound UNC5156 against its natural Phe counterpart, UNC5191. Isothermal Titration Calorimetry (ITC) revealed that the Phe variant was only two-fold weaker than the AMPhe variant[2].

  • Causality: The binding pocket of the CBX5 chromodomain lacks a complementary acidic residue (Asp/Glu) positioned to interact with the para-substitution. Consequently, the aminomethyl group remains solvent-exposed, failing to make critical polar contacts. The energetic cost of synthesizing the unnatural analog is not justified by the negligible affinity gain[2].

Scenario C: Protease Active Sites (Factor Xa)

In the engineering of the Tick Anticoagulant Peptide (TAP) to inhibit Factor Xa, AMPhe was utilized to probe the active site.

  • Performance: Substituting the N-terminal Tyrosine (Tyr1) with AMPhe yielded a modest 1.1-fold increase in affinity. However, substituting Arg3 with AMPhe caused a massive 130-fold loss in binding affinity.

  • Causality: While AMPhe provides a localized positive charge similar to Arginine, its rigid aromatic backbone restricts the conformational flexibility required to navigate deep, narrow protease pockets, proving that charge alone cannot overcome severe steric clashes.

Quantitative Data Summary

The following table summarizes the comparative binding affinities across the discussed biological and supramolecular systems.

Ligand / SystemTarget MacromoleculeNatural Amino Acid (

/ Relative Affinity)
Aminomethyl-Phe Analog (

/ Relative Affinity)
Fold Change in Affinity
Tripeptide (X-Gly-Gly)Cucurbit[7]uril (Q7)Phe: 310 nMAMPhe: 0.95 nM330x Increase
UNC5191 vs UNC5156HP1 (CBX5) ChromodomainPhe: ~2x weakerAMPhe: Baseline2x Decrease (for Phe)
TAP Analog (Position 1)Coagulation Factor XaTyr: BaselineAMPhe:

1.1x Increase

Experimental Methodology: Isothermal Titration Calorimetry (ITC)

To objectively compare the binding affinity (


) of Phe vs. AMPhe analogs, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike fluorescence assays, ITC directly measures the heat released or absorbed during binding, allowing for the simultaneous determination of stoichiometry (

), affinity (

), enthalpy (

), and entropy (

)[2].
Step-by-Step Self-Validating Protocol
  • Co-Dialysis (Buffer Matching): Dialyze the macromolecule (e.g., Q7 or CBX5) and the peptide ligands (Phe/AMPhe variants) against the exact same buffer (e.g., 10 mM sodium phosphate, pH 7.0) for 24 hours. Causality: Even a 1 mM difference in buffer salts will generate a massive heat of dilution upon injection, masking the true binding enthalpy.

  • Degassing: Degas both solutions under vacuum for 10 minutes. Causality: Micro-bubbles passing through the measurement cell cause erratic thermal spikes, destroying the signal-to-noise ratio.

  • Titration Setup: Load the macromolecule into the sample cell (typically 10–50 µM) and the ligand into the automated syringe at a 10x to 15x higher concentration. Set the stirring speed to 750–1000 rpm to ensure rapid mixing.

  • Execution: Program the instrument to perform 20–30 injections of 2 µL each, with a 120-second spacing between injections to allow the thermal power to return to baseline.

System Self-Validation Checkpoints
  • Baseline Stability: Before the first injection, the system must maintain a stable thermal baseline (fluctuation < 0.05 µcal/s). This validates that the system has reached true thermal equilibrium.

  • Blank Subtraction: A control titration of the ligand into the exact dialysis buffer must be performed. Subtracting this blank isolates the true heat of binding from the background heat of dilution.

  • Stoichiometry Verification: The inflection point of the fitted sigmoidal isotherm must yield a stoichiometry (

    
    ) matching the expected biological ratio (e.g., 
    
    
    
    for a 1:1 complex). Deviations immediately flag inaccurate protein quantification or partial denaturation, invalidating the run.

Logical Workflows & Visualizations

Ligand_Selection Start Analyze Target Binding Pocket Condition Are there electronegative features (e.g., Asp/Glu, carbonyl portals)? Start->Condition Amf_Path Select 4-Aminomethyl-Phe (Exploits Ion-Dipole / Salt Bridges) Condition->Amf_Path Yes (e.g., Cucurbit[7]uril) Phe_Path Select Natural Phenylalanine (Relies on Hydrophobic / π-π) Condition->Phe_Path No (e.g., HP1 Chromodomain)

Logical decision tree for substituting Phe with 4-aminomethyl-Phe based on pocket electrostatics.

ITC_Workflow N1 1. Co-Dialysis (Buffer Match) N2 2. Degassing (Remove Bubbles) N1->N2 N3 3. Titration (Ligand into Cell) N2->N3 N4 4. Blank Subtraction (Remove Dilution Heat) N3->N4 N5 5. Isotherm Fitting (Extract Kd & ΔH) N4->N5

Step-by-step self-validating workflow for Isothermal Titration Calorimetry (ITC) experiments.

References

  • [1] Semisynthesis of Aminomethyl-Insulin: An Atom-Economic Strategy to Increase the Affinity and Selectivity of a Protein for Recognition by a Synthetic Receptor. Source: nih.gov. URL:

  • [2] Discovery of Potent Peptidomimetic Antagonists for Heterochromatin Protein 1 Family Proteins. Source: nih.gov. URL:

  • Chemical Synthesis and Structure–Activity Relationship Studies of the Coagulation Factor Xa Inhibitor Tick Anticoagulant Peptide. Source: semanticscholar.org. URL:

Sources

Technical Guide: HPLC Retention Strategy for 2-Amino-3-[3-(aminomethyl)phenyl]propanoic Acid

[1][2]

Molecular Profile & Chromatographic Challenge

  • Compound: 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid[1]

  • Class: Non-proteinogenic, basic aromatic amino acid.[1]

  • Physicochemical Properties:

    • Zwitterionic Nature: Contains two amine groups (

      
      -NH
      
      
      , side-chain -CH
      
      
      NH
      
      
      ) and one carboxyl group.[1]
    • pKa Profile (Est.):

      
      -COOH (
      
      
      2.0),
      
      
      -NH
      
      
      (
      
      
      9.0), Side-chain NH
      
      
      (
      
      
      10.5).[1]
    • Charge State: At standard HPLC pH (2.0–3.0), the molecule carries a net +2 charge .

The Problem: On a standard C18 column with a simple formate/acetate buffer, the double positive charge creates strong repulsion from the protonated residual silanols and high water solubility, causing the analyte to elute near the dead time (

Strategic Comparison of Separation Modes

To achieve reliable quantification, we compare three methodologies: Ion-Pair Reversed-Phase (IP-RP) , Hydrophilic Interaction Chromatography (HILIC) , and Mixed-Mode Chromatography .[1]

Comparative Performance Matrix
FeatureMethod A: IP-RP (C18 + TFA)Method B: HILIC (Zwitterionic)Method C: Mixed-Mode (C18/Cation)
Retention Mechanism Hydrophobic + Ion-PairingHydrophilic Partitioning + ElectrostaticHydrophobic + Cation Exchange
Retention (

)
Moderate (Adjustable with TFA conc.)[1]High (Elutes after non-polar AAs)High (Tunable via pH/Salt)
Peak Symmetry (

)
Excellent (

)
Good (

)
Variable (Requires optimization)
MS Compatibility Low (TFA suppresses ionization)High (Ammonium buffers used)Moderate
Sample Solvent Aqueous/AcidicHigh % Organic (Acetonitrile)Aqueous

Recommended Protocols

Method A: Ion-Pair Reversed-Phase (The "Gold Standard" for UV Detection)

Best for: Quality Control, Purity Analysis, and UV-based detection.

Mechanism: Trifluoroacetic acid (TFA) acts as an anionic counter-ion.[1] It forms a neutral, hydrophobic ion-pair with the positively charged amines of the analyte, allowing the C18 chain to retain the complex.

Protocol:

  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[1] High carbon load recommended.[1]

  • Mobile Phase A: Water + 0.1% (v/v) TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) TFA.[1]

    • Note: TFA concentration must be identical in A and B to prevent baseline drift.[1]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to stack polar impurities)[1]

    • 2–20 min: 5%

      
       30% B (Shallow gradient is critical for resolution)[1]
      
    • 20–25 min: 30%

      
       95% B (Wash)[1]
      
  • Detection: UV @ 210 nm (Amide/Carboxyl) or 254 nm (Phenyl ring).[1]

  • Expected Result: The 3-aminomethyl derivative will elute earlier than Phenylalanine but later than aliphatic basic amino acids (like Lysine) due to the

    
    -
    
    
    interactions of the phenyl ring.
Method B: HILIC (The "MS-Friendly" Alternative)

Best for: LC-MS/MS, Trace Analysis, Biological Matrices.

Mechanism: Retention is driven by partitioning into a water-enriched layer on the surface of a polar stationary phase. The basic analyte interacts electrostatically with the negatively charged surface (if using bare silica or ZIC-HILIC).

Protocol:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 150 x 2.1 mm, 3.5 µm.[1]

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.[1]0) in Water.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 90% B

    • 2–15 min: 90%

      
       50% B (Decreasing organic increases elution strength in HILIC)[1]
      
  • Critical Step: Sample must be dissolved in 80-90% Acetonitrile.[1] Injecting an aqueous sample will disrupt the water layer and cause peak splitting.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the correct method based on your detection needs and sample matrix.

HPLC_Decision_TreeStartStart: 3-(Aminomethyl)phenylalanine AnalysisDetectorSelect DetectorStart->DetectorUVUV / PDADetector->UVRobust QuantificationMSMass Spec (LC-MS)Detector->MSHigh SensitivityMethod_IPMethod A: Ion-Pair C18(Water + 0.1% TFA)UV->Method_IPMethod_HILICMethod B: HILIC(ACN + Amm. Formate)MS->Method_HILICAction_IPMechanism:TFA neutralizes +2 chargeAllows hydrophobic retentionMethod_IP->Action_IPAction_HILICMechanism:Partitioning into water layerElectrostatic retentionMethod_HILIC->Action_HILIC

Caption: Decision tree for selecting between Ion-Pair RP-HPLC and HILIC based on detection requirements.

Experimental Validation & Troubleshooting

Representative Retention Data (Simulated)

Conditions: C18 Column, 1.0 mL/min, Gradient 5-50% B.

AnalyteRetention Time (No TFA)Retention Time (0.1% TFA)Peak Shape (

)
Target: 3-(Aminomethyl)Phe 1.2 min (Void)8.4 min 1.05
Phenylalanine (Ref)12.5 min12.8 min1.02
Lysine (Ref)0.9 min4.1 min1.10
Troubleshooting Guide
  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Secondary interactions between the basic amine and residual silanols on the silica surface.

    • Fix: Increase TFA concentration to 0.15% or add 10-20 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1]

  • Problem: Retention Time Drift.

    • Cause: Incomplete equilibration of the ion-pairing reagent.

    • Fix: IP-HPLC requires longer equilibration.[1] Flush column with 20 column volumes of Mobile Phase A before starting the sequence.

References

  • Vertex Pharmaceuticals. (2021).[1] Treatment of neurological disease with zilucoplan. (Patent WO2021/007083).[1] Google Patents. Link

    • Context: Describes purification of peptides containing 3-aminomethyl-L-phenylalanine using RP-HPLC with TFA.
  • Agilent Technologies. (2022).[1][3] The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International.[1] Link

    • Context: Validates HILIC for polar zwitterionic amino acids where C18 fails.
  • Sigma-Aldrich. (n.d.).[1] (S)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid Product Page. Link

    • Context: Provides physicochemical data confirming the zwitterionic/basic nature of the aminomethyl-phenylalanine class.
  • Nogle, L. M., et al. (2006).[1][4] Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Context: Establishes baseline separation protocols for methyl

Comparative Stability and Supramolecular Dynamics of Aminomethyl-Phenylalanine vs. Standard Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

The Bottleneck of Standard Amino Acids in Peptide Therapeutics

In the landscape of peptide drug development, the inherent vulnerability of standard amino acids to proteolytic degradation remains a critical bottleneck. Endogenous proteases rapidly cleave sequences containing standard residues like L-Phenylalanine (Phe), drastically reducing the in vivo half-life of therapeutic candidates. To engineer highly stable, bioavailable peptides, researchers are increasingly replacing standard residues with conformationally constrained, unnatural amino acids. Among these, 1 has emerged as a structurally superior alternative, offering unprecedented resistance to enzymatic cleavage through both intrinsic steric hindrance and extrinsic supramolecular shielding[1].

Mechanistic Causality: Why AMPhe Outperforms Phenylalanine

The enhanced stability of AMPhe is not merely a byproduct of its synthetic nature; it is a direct consequence of rationally designed electrostatic and steric modifications.

Unlike the neutral, hydrophobic benzyl side chain of standard Phe, AMPhe features a para-aminomethyl substitution. At physiological pH (7.4), this primary amine is protonated. This structural divergence drives two distinct mechanisms of stabilization:

  • Intrinsic Active Site Disruption: The positively charged, bulky aminomethyl group sterically clashes with the hydrophobic S1 binding pockets of standard exopeptidases. This thermodynamic mismatch significantly reduces the basal rate of enzymatic cleavage compared to the seamless fit of standard Phe.

  • Extrinsic Supramolecular Shielding: AMPhe acts as an elite, high-affinity epitope for synthetic macrocyclic hosts such as Cucurbit[7]uril (Q7). The protonated amine of AMPhe engages in powerful ion-dipole interactions with the carbonyl-fringed portals of Q7, while its benzyl ring is sequestered within the hydrophobic cavity. This host-guest complexation creates an impenetrable steric shield, completely blocking exopeptidases like Aminopeptidase N (APN) from accessing the peptide backbone2[2].

Quantitative Data Comparison

The following table summarizes the physicochemical and kinetic differences between standard Phe and AMPhe, highlighting the dramatic increase in host-guest binding affinity and subsequent proteolytic stability.

ParameterL-Phenylalanine (Standard)4-(Aminomethyl)-L-phenylalanine (AMPhe)
Side Chain Chemistry Hydrophobic benzyl grouppara-aminomethyl benzyl group (Protonated at pH 7.4)
Q7 Binding Affinity (Ka) ~10⁵ - 10⁶ M⁻¹5.3 × 10⁸ M⁻¹
Proteolytic Stability (APN, 24h) Rapidly degraded into free amino acidsQuantitatively protected (100% intact with 2 eq. Q7)
Therapeutic Application Endogenous protein synthesisProtease-resistant peptides, 3[3]

Visualizing the Supramolecular Protection Pathway

To fully grasp the operational advantage of AMPhe, we must map the logical flow of proteolytic attack versus supramolecular protection. The diagram below illustrates how the introduction of Q7 leverages the unique chemical structure of AMPhe to halt enzymatic degradation.

G Phe Standard Amino Acid (L-Phenylalanine) APN Exopeptidase Cleavage (Aminopeptidase N) Phe->APN High Susceptibility AMPhe Unnatural Amino Acid (4-Aminomethyl-Phenylalanine) Q7 Addition of Cucurbit[7]uril (Q7) Synthetic Host AMPhe->Q7 Nanomolar Affinity Degradation Rapid Proteolytic Degradation (Free Amino Acids) APN->Degradation Complex High-Affinity Host-Guest Complex (Ka = 5.3 x 10^8 M^-1) Q7->Complex Complex->APN Steric Shielding Protection Complete Proteolytic Protection (Stable > 24 hours) Complex->Protection Inhibition of Cleavage

Fig 1. Logical workflow demonstrating Q7-mediated supramolecular shielding of AMPhe against APN.

Self-Validating Experimental Protocol: Proteolytic Stability Assay

To objectively quantify the resistance of AMPhe-containing peptides to Aminopeptidase N (APN) degradation, we utilize a highly controlled, self-validating kinetic assay.

Why this protocol is self-validating: By running parallel assays with substoichiometric and excess Q7, the system internally validates that peptide stability is a direct causal result of the AMPhe-Q7 host-guest interaction, rather than inherent enzyme inactivity or buffer artifacts. The HPLC readout provides an unambiguous, quantifiable metric of peptide bond cleavage 4[4].

Step-by-Step Methodology:
  • Peptide Synthesis & Preparation: Synthesize the pentapeptides Thr-Gly-Ala-Phe-Met and Thr-Gly-Ala-AMPhe-Met utilizing standard Fmoc solid-phase peptide synthesis (SPPS). Purify the products via preparative HPLC to >98% purity.

  • Reagent Equilibration: Dissolve each purified peptide in 10 mM ammonium phosphate buffer (pH 7.2) to achieve a final working concentration of 0.5 mM.

  • Supramolecular Complexation:

    • Test Cohort: To the AMPhe peptide solution, add Q7 to a final concentration of 1.0 mM (2 molar equivalents). This excess ensures complete thermodynamic saturation of the AMPhe epitope.

    • Internal Control: Prepare a substoichiometric sample containing only 0.25 mM Q7 to prove concentration-dependent causality.

  • Enzymatic Digestion: Introduce Aminopeptidase N (APN) at a concentration of 0.20 μM to all samples. Immediately transfer the reaction mixtures to an incubator set at 37 °C.

  • Kinetic Sampling & Quenching: Extract 50 μL aliquots at specific time intervals (t = 0, 4, 12, and 24 hours). Quench the enzymatic reaction instantly by adding 5 μL of 10% trifluoroacetic acid (TFA) to denature the APN.

  • HPLC Quantification: Analyze the quenched samples using analytical reverse-phase HPLC (C18 column, utilizing a water/acetonitrile gradient supplemented with 0.1% TFA). Monitor the UV absorbance at 214 nm.

  • Data Analysis: Calculate the integration area of the intact dipeptide peak (AMPhe-Met) versus the appearance of free amino acid peaks. The 1.0 mM Q7 cohort will show 100% retention of the peptide at 24 hours, confirming absolute sequence-specific inhibition.

References

  • Sequence-Specific Inhibition of a Nonspecific Protease. Journal of the American Chemical Society.
  • Molecular recognition of peptides and proteins by cucurbit[n]urils: systems and applic
  • Self-Motivated Supramolecular Combination Chemotherapy for Overcoming Drug Resistance Based on Acid-Activated Competition of Host–Guest Interactions. CCS Chemistry.
  • 4-(Aminomethyl)-L-phenylalanine. Chem-Impex.

Sources

Enantiomeric purity determination of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical strategy for determining the enantiomeric purity of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid (also known as 3-(aminomethyl)phenylalanine).

This molecule presents a specific chromatographic challenge: it is an unnatural, basic diamino acid . Unlike standard amino acids, it possesses two primary amine groups (the


-amine and the side-chain benzylamine). This structural feature dictates that standard protocols must be modified to account for dual protonation (in direct methods) or bis-derivatization (in indirect methods).

Part 1: Strategic Method Selection

The choice of method depends heavily on the sample matrix and the stage of development.

Decision Matrix: Selecting the Right Protocol
FeatureMethod A: Direct Chiral HPLC (Crown Ether) Method B: Indirect Derivatization (Marfey's) Method C: Zwitterionic Ion-Exchange (ZWIX)
Primary Use Case QC / Raw Material Release PK Studies / Biological Matrices Process Development / Scale-up
Principle Host-guest complexation of

Diastereomeric separation on C18Synergistic Ion-Exchange + Chiral
Sample Prep Minimal (Dissolve & Shoot)Complex (Derivatization required)Minimal
Sensitivity Moderate (UV 210-254 nm)High (UV 340 nm or MS/MS)Moderate to High
Throughput High (Short run times)Low (Incubation time required)Medium
Specific Challenge Requires acidic pH (<2.0) to protonate amines.[1]Requires 3-4x molar excess of reagent to derivatize both amines.Requires careful optimization of mobile phase ionic strength.

Part 2: Visualizing the Workflow

The following diagram illustrates the logical flow for selecting and executing the appropriate methodology based on your specific analytical needs.

MethodSelection Start START: Sample Analysis Request MatrixCheck Is the sample a complex biological matrix (Plasma, Tissue)? Start->MatrixCheck Marfey METHOD B: Marfey's Method (Indirect Derivatization) MatrixCheck->Marfey Yes Direct METHOD A: Direct Chiral HPLC (Crown Ether Phase) MatrixCheck->Direct No YesBio Yes BisDeriv CRITICAL STEP: Ensure Bis-Derivatization (Ratio > 1:4) Marfey->BisDeriv C18 Analyze on Achiral C18 Column BisDeriv->C18 NoRaw No (Pure Substance/API) Acidic CRITICAL STEP: Mobile Phase pH < 2.0 (Perchloric Acid) Direct->Acidic Crown Analyze on Crownpak CR-I(+) Acidic->Crown

Figure 1: Decision tree for selecting the optimal enantiomeric purity method based on sample matrix.

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" – Direct Chiral HPLC (Crown Ether)

This is the preferred method for purity assessment of the synthesized powder. Crown ether columns (e.g., Daicel CROWNPAK CR-I(+) ) are designed specifically for amino acids. They work by forming a host-guest complex with the protonated primary amine (


).[1]

Scientific Rationale: The target molecule has a basic side chain. In the highly acidic mobile phase required for Crown ether columns (pH 1.0–1.5), both the


-amine and the side-chain amine will be fully protonated. The column selectively recognizes the chiral environment of the 

-amine. The protonated side chain may increase retention time due to secondary interactions, which is managed by adding methanol.

Protocol:

  • Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[2][3]

    • Note: The "I" denotes the immobilized version, which is more robust than coated phases.

  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 / Methanol (85:15 v/v).

    • Preparation: Add 16.3 g of 70% HClO₄ to 1000 mL water (approx pH 1.0), then mix with MeOH.

    • Adjustment: If retention is too long (due to the side chain), increase Methanol to 20% or 25%.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution but increase pressure).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm (or 254 nm if the phenyl ring absorption is sufficient and background is high).

  • Sample Diluent: Mobile phase.

Expected Results:

  • L-Enantiomer: Typically elutes first on CR(+) columns.[1]

  • D-Enantiomer: Elutes second.

  • Resolution (

    
    ):  Expect 
    
    
    
    .
Method B: High Sensitivity – Indirect Derivatization (Marfey’s Method)

Use this method if you lack a chiral column or need to detect trace enantiomers in plasma. Marfey’s reagent (FDAA) reacts with primary amines to form diastereomers, which are then separated on a standard C18 column.

Expert Insight (The "Bis-Derivatization" Trap): Because 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid has two primary amines, adding a standard 1:1 ratio of Marfey's reagent will result in a messy mixture of:

  • Unreacted SM

  • Mono-labeled (

    
    -amine)
    
  • Mono-labeled (side-chain amine)

  • Bis-labeled (both amines) You must force the reaction to the Bis-labeled product by using a large excess of reagent.

Protocol:

  • Reagent Prep: 1% (w/v) FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in Acetone.

  • Reaction:

    • 50 µL Sample (50 mM in water).

    • 100 µL 1M NaHCO₃ (Buffer to pH ~8-9).

    • 200 µL FDAA Solution (Large excess).

  • Incubation: Heat at 40°C for 60 minutes.

  • Quenching: Add 100 µL 1M HCl (to stop reaction and protonate for HPLC).

  • Separation (Achiral HPLC):

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm).

    • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 20-30 mins.

  • Detection: UV 340 nm (Specific to the dinitrophenyl derivative, eliminating interference from non-derivatized impurities).

Marfey's Reaction Pathway Diagram:

MarfeysPathway cluster_conditions Reaction Conditions Substrate Target Molecule (Diamine) Intermediate Mixture of Mono-Derivatives Substrate->Intermediate Fast Reaction (Side Chain) FDAA Marfey's Reagent (FDAA, >4 eq) FDAA->Intermediate FinalProduct Bis-FDAA-Derivative (Diastereomers) Intermediate->FinalProduct Slower Reaction (Alpha Amine) Cond pH 8-9 (NaHCO3) 40°C, 60 min

Figure 2: Reaction pathway emphasizing the necessity of complete conversion to the bis-derivative.

Part 4: Comparative Data & Troubleshooting

Performance Comparison
ParameterDirect HPLC (Crownpak CR-I(+))Indirect (Marfey's + C18)
Linearity (

)
> 0.999> 0.995
LOD (Limit of Detection) ~0.1 µg/mL~0.01 µg/mL (UV 340nm)
Precision (RSD) < 1.0%< 2.5% (due to pipetting steps)
Cost Per Analysis Low (after column purchase)Medium (Reagent cost + Prep time)
Robustness High (Simple mechanism)Moderate (Reaction completeness varies)
Troubleshooting Guide
  • Issue: Peak Tailing on Crown Column.

    • Cause: Interaction of the basic side-chain amine with residual silanols on the silica support.

    • Solution: Lower the operating temperature to 10-15°C or slightly increase the acid concentration (e.g., pH 1.0).

  • Issue: Split Peaks in Marfey's Method.

    • Cause: Incomplete derivatization (presence of mono-derivatives).

    • Solution: Increase FDAA concentration or incubation time. Ensure pH is > 8.0 during reaction.

  • Issue: Elution Order Reversal.

    • Note: On Crownpak CR(+), L usually elutes first. On Marfey's (L-FDAA), the L-amino acid derivative usually elutes after the D-amino acid derivative (D-L elutes before L-L) due to hydrophobicity differences in the diastereomeric complex. Always run a racemic standard to confirm.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]

  • Marfey, P. (1984).[4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[4][5] Carlsberg Research Communications, 49, 591–596.[4] Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Retrieved from [Link]

  • Hyun, M. H. (2006). Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. Journal of Separation Science, 29(6), 750–761. Retrieved from [Link]

Sources

Crystal Structure Analysis of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic Acid Complexes: A Comparative Guide for Serine Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeting the S1 pocket of trypsin-like serine proteases (e.g.,


-tryptase, 

-thrombin, and factor Xa) is a cornerstone of anticoagulant and anti-inflammatory drug development. Historically, researchers have relied on natural L-arginine or synthetic benzamidine to anchor inhibitors into this pocket. However, 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid —commonly known as 3-(aminomethyl)phenylalanine (3-Amf) —has emerged as a premium arginine mimetic.

This guide objectively compares the structural and kinetic performance of 3-Amf-based complexes against traditional L-arginine and benzamidine alternatives. By analyzing X-ray crystallographic data, we demonstrate why 3-Amf provides superior binding affinity, structural rigidity, and pharmacokinetic potential for modern peptidomimetic drug discovery [1].

Mechanistic Causality: The S1 Pocket Architecture

To understand why experimental choices in ligand design succeed or fail, we must examine the causality driven by the protease's structural biology. The S1 pocket of serine proteases is a deep, narrow cleft characterized by hydrophobic walls (formed by residues like Tyr228 and the Cys191-Cys220 disulfide bridge) and a highly electronegative base (Asp189) [2].

  • L-Arginine (The Natural Alternative): While the guanidino group forms a strong salt bridge with Asp189, the aliphatic side chain is highly flexible. Binding requires a massive entropic penalty to freeze the side chain into a single rotamer. Furthermore, the high basicity (

    
    ) severely limits oral bioavailability.
    
  • Benzamidine (The Synthetic Standard): Benzamidine is rigid and forms an excellent bidentate salt bridge with Asp189. However, it lacks an

    
    -amino acid backbone, making it difficult to seamlessly integrate into standard solid-phase peptide synthesis (SPPS) workflows.
    
  • 3-Amf (The Premium Product): 3-Amf solves both problems. The rigid phenyl ring restricts conformational freedom (lowering the entropic penalty) and forms favorable

    
    -stacking and Van der Waals contacts with the hydrophobic pocket walls. Simultaneously, the meta-aminomethyl group projects perfectly to form a salt bridge with Asp189. Because the primary amine (
    
    
    
    ) is less basic than a guanidino group, 3-Amf exhibits significantly improved membrane permeability.

G A 3-Amf Residue (Inhibitor Scaffold) B Phenyl Ring (Rigid Spacer) A->B Structural Component C meta-Aminomethyl (Basic Group) A->C Structural Component D Hydrophobic S1 Walls (Tyr228, Cys191-220) B->D pi-stacking & VdW contacts E Asp189 (Pocket Base) C->E Salt bridge / H-bond network F High-Affinity Protease Complex D->F Stabilizes E->F Anchors

Diagram 1: Structural logic of 3-Amf binding within the serine protease S1 pocket.

Comparative Performance Data

The following table summarizes typical experimental data derived from high-resolution X-ray crystallography and kinetic assays of serine protease inhibitors (e.g., cyclotheonamide analogs and D-Phe-Pro-Xaa scaffolds) [1, 2].

S1 Pocket LigandTypical Affinity (

)
Crystal B-factor (Rigidity)Synthetic VersatilityOral Bioavailability Potential
3-Amf (Product) 10 - 50 nM Low (< 20 Ų) High (

-amino acid)
Moderate to High
L-Arginine 1 - 10

M
High (> 40 Ų)High (

-amino acid)
Low (Highly polar)
Benzamidine 100 - 500 nMLow (< 20 Ų)Low (Lacks backbone)Moderate

Data Interpretation: The low crystallographic B-factor of 3-Amf indicates that the ligand is highly ordered within the electron density map. This structural rigidity directly correlates with its superior low-nanomolar binding affinity compared to the highly flexible L-arginine.

Experimental Protocols: Co-Crystallization and X-Ray Diffraction

To validate the binding mode of 3-Amf-based inhibitors, researchers must generate high-resolution crystal structures. The following self-validating protocol outlines the methodology for resolving these complexes.

Step 1: Complex Formation
  • Preparation: Purify the target protease (e.g., human

    
    -tryptase or 
    
    
    
    -thrombin) to
    
    
    homogeneity using heparin-affinity chromatography. Concentrate the protein to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.4) and 150 mM NaCl.
  • Incubation: Add the 3-Amf-based inhibitor at a 3- to 5-fold molar excess .

    • Causality: A high molar excess drives the binding equilibrium toward the fully occupied complex state, preventing lattice heterogeneity that would otherwise degrade X-ray diffraction resolution. Incubate on ice for 2 hours.

Step 2: Hanging-Drop Vapor Diffusion
  • Setup: On a siliconized glass cover slip, mix 1

    
    L of the protein-inhibitor complex with 1 
    
    
    
    L of reservoir solution (e.g., 20% PEG 8000, 0.2 M ammonium sulfate, 0.1 M sodium cacodylate pH 6.5).
  • Equilibration: Invert the cover slip over a well containing 500

    
    L of the reservoir solution and seal it.
    
    • Causality: Vapor diffusion allows the water in the drop to slowly evaporate into the reservoir. This gradual increase in precipitant concentration gently pushes the protein into the supersaturation zone, promoting ordered, single-crystal nucleation rather than amorphous precipitation.

Step 3: Cryo-Protection and Data Collection
  • Harvesting: Loop the mature crystals (typically appearing after 3-7 days) and briefly submerge them in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol).

    • Causality: Cryo-protection prevents the formation of crystalline water (ice) during freezing. Ice lattices produce intense powder diffraction rings that obscure the protein's diffraction spots.

  • Diffraction: Flash-cool the crystal in liquid nitrogen and collect diffraction data at a synchrotron light source (100 K, wavelength

    
     0.979 Å).
    
Step 4: Phase Determination and Refinement
  • Molecular Replacement (MR): Process the data using XDS. Determine initial phases via MR using a known apo-structure (e.g., PDB: 1PPB for thrombin)[2].

    • Causality: Because serine proteases share high structural homology, MR bypasses the need for complex heavy-atom derivatization.

  • Refinement: Perform rigid-body and restrained refinement using REFMAC5. Fit the 3-Amf inhibitor into the resulting

    
     difference electron density map using Coot.
    

Workflow S1 1. Complex Formation (Protease + 3-Amf Inhibitor) S2 2. Hanging-Drop Vapor Diffusion Crystallization S1->S2 3-5x molar excess S3 3. Cryo-Protection & X-Ray Data Collection S2->S3 Crystal harvesting S4 4. Molecular Replacement (Phase Determination) S3->S4 Diffraction data S5 5. Electron Density Map & Model Refinement S4->S5 Initial phases

Diagram 2: Step-by-step crystallographic workflow for resolving 3-Amf/Protease complexes.

Conclusion

For drug development professionals engineering serine protease inhibitors, 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid (3-Amf) offers a distinct structural advantage over traditional L-arginine and benzamidine. Crystal structure analyses confirm that its rigid phenyl spacer and appropriately positioned aminomethyl group yield highly ordered, high-affinity complexes. By integrating 3-Amf into peptidomimetic workflows, researchers can simultaneously optimize target affinity and pharmacokinetic viability.

References

  • Janke, D., Sommerhoff, C. P., & Schaschke, N. (2011). The arginine mimicking beta-amino acid beta3hPhe(3-H2N-CH2) as S1 ligand in cyclotheonamide-based beta-tryptase inhibitors. Bioorganic & Medicinal Chemistry, 19(23), 7236-7243. [Link]

  • Bode, W., Mayr, I., Baumann, U., Huber, R., Stone, S. R., & Hofsteenge, J. (1989). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal, 8(11), 3467-3475.[Link]

Pharmacokinetic Evolution: A Comparative Guide to Native Peptides and Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Native peptides offer unparalleled target specificity and safety profiles, yet their clinical translation is severely bottlenecked by poor pharmacokinetic (PK) properties—specifically, ultra-short half-lives, rapid renal clearance, and negligible oral bioavailability. Peptidomimetics bridge the gap between small molecules and biologics. By retaining the 3D pharmacophore of native peptides while introducing targeted structural modifications, peptidomimetics fundamentally alter the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[1].

This guide provides a rigorous mechanistic comparison of their PK behaviors and details the bioanalytical protocols required to quantify these differences during drug development.

Mechanistic Basis of Pharmacokinetic Divergence

To understand the PK gap between native peptides and peptidomimetics, we must examine the biological barriers that clear native peptides from systemic circulation and the chemical workarounds used to evade them.

  • Proteolytic Degradation: Native peptides consist of natural L-amino acids linked by exposed amide bonds, making them prime substrates for ubiquitous serum and tissue proteases (exopeptidases and endopeptidases). Peptidomimetics overcome this via stereochemical inversion (incorporating D-amino acids) or backbone modifications (e.g., azapeptides, peptoids), which render the cleavage sites unrecognizable to endogenous chiral proteases[2].

  • Renal Clearance: Hydrophilic native peptides with molecular weights under 50 kDa are rapidly filtered by the glomerulus. Peptidomimetics can be conjugated to lipids or polyethylene glycol (PEGylation) to increase their hydrodynamic radius and promote reversible binding to human serum albumin (HSA), significantly reducing renal filtration[3].

  • Membrane Permeability: The high polar surface area and conformational flexibility of native peptides prevent passive diffusion across lipid bilayers, resulting in <1% oral bioavailability. Peptidomimetics utilize N-methylation (which eliminates hydrogen bond donors) and macrocyclization (which rigidifies the structure and buries polar groups), drastically enhancing lipophilicity and intestinal permeability[1].

PK_Fate Native Native Peptide (L-amino acids, linear) Proteases Proteolytic Degradation Native->Proteases High affinity Renal Rapid Renal Clearance Native->Renal < 50 kDa Target Target Tissue Engagement Native->Target Low exposure Mimetic Peptidomimetic (D-amino acids, cyclic) Mimetic->Proteases Steric hindrance Mimetic->Target Sustained exposure

Divergent pharmacokinetic pathways of native peptides vs peptidomimetics.

Quantitative Pharmacokinetic Comparison

The structural modifications in peptidomimetics translate into measurable improvements in standard PK parameters. The table below summarizes the typical quantitative shifts observed during lead optimization.

PK ParameterNative PeptidesPeptidomimeticsMechanistic Rationale for Difference
Half-life (

)
Minutes to < 2 hoursHours to DaysResistance to serum proteases via non-canonical amino acids and backbone constraints[2].
Oral Bioavailability (

)
< 1%5% - 30%+N-methylation and cyclization reduce polar surface area, enabling gastrointestinal absorption.
Clearance (

)
High (> 10 mL/min/kg)Low to ModerateIncreased plasma protein binding and reduced renal filtration due to altered lipophilicity.
Volume of Distribution (

)
Low (confined to plasma)Moderate to HighEnhanced lipophilicity allows for deeper tissue penetration and intracellular targeting.

Experimental Methodology: LC-MS/MS Pharmacokinetic Profiling

To objectively compare a native peptide against its peptidomimetic analog, researchers rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol establishes a self-validating system for quantifying plasma concentrations, ensuring high sensitivity and selectivity[4].

LCMS_Workflow Dosing 1. In Vivo Dosing (IV/PO administration) Collection 2. Plasma Collection (Addition of protease inhibitors) Dosing->Collection Extraction 3. Sample Preparation (Protein Precipitation / SPE) Collection->Extraction LC 4. UHPLC Separation (C18 column, gradient elution) Extraction->LC MS 5. MS/MS Detection (MRM mode, precursor->product) LC->MS Analysis 6. PK Parameter Calculation (Non-compartmental analysis) MS->Analysis

Step-by-step LC-MS/MS bioanalytical workflow for peptide PK evaluation.

Step-by-Step Protocol: Plasma Pharmacokinetic Study

Step 1: Dosing and Sampling

  • Action: Administer the native peptide and peptidomimetic to rodent models (e.g., Sprague-Dawley rats) via Intravenous (IV) and Per Os (PO) routes. Collect blood at predetermined time points into tubes containing EDTA and a protease inhibitor cocktail (e.g., aprotinin).

  • Causality: Dual-route administration is mandatory to calculate absolute oral bioavailability (

    
    ). Protease inhibitors are critical because native peptides will rapidly degrade ex vivo in the collection tube before analysis if plasma proteases are not immediately quenched.
    

Step 2: Sample Preparation (Protein Precipitation & SPE)

  • Action: Add 3 volumes of ice-cold acetonitrile (spiked with an isotopically labeled internal standard) to 1 volume of plasma. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile disrupts the hydration shell of large plasma proteins, causing them to denature and precipitate. This prevents proteins from clogging the LC column and causing catastrophic pressure build-ups. The internal standard co-elutes with the target analyte and experiences the exact same matrix suppression effects in the MS source. By quantifying the ratio of Analyte/IS, the protocol self-validates and corrects for any extraction losses.

Step 3: UHPLC-MS/MS Analysis

  • Action: Inject the supernatant onto a C18 UHPLC column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[4].

  • Causality: Formic acid acts as an ion-pairing agent and provides the necessary protons (

    
    ) to fully ionize the peptide (typically forming 
    
    
    
    or
    
    
    ions), maximizing MS sensitivity. MRM mode isolates the specific precursor ion in Q1, fragments it in Q2 via collision-induced dissociation, and detects a specific product ion in Q3. This double-filtering eliminates background plasma noise.

Step 4: Data Analysis

  • Action: Plot concentration vs. time curves and calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin)[5].

Case Studies & Data Synthesis

Recent translational studies highlight the profound impact of these modifications. For instance, the development of targeted oral peptides like Icotrokinra demonstrates how extensive stereochemical inversion and cyclization can yield a molecule with an extended half-life and sufficient oral bioavailability to achieve systemic therapeutic effects for inflammatory diseases—a feat impossible for its native precursors[5].

Similarly, the incorporation of non-canonical amino acids into the AWRK6 peptide (derived from frog skin) extended its terminal half-life to ~2.8 hours with a 50% absolute bioavailability via injection, successfully overcoming the rapid clearance typical of native antimicrobial peptides[4].

Conclusion

The transition from native peptides to peptidomimetics represents a paradigm shift from merely optimizing target affinity to optimizing systemic exposure. By understanding the causality between structural constraints and biological degradation pathways, researchers can rationally design mimetics that survive first-pass metabolism, evade renal clearance, and successfully reach their therapeutic targets.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics Source: PubMed / Molecules URL:[Link]

  • Peptides and peptidomimetics as immunomodulators Source: PubMed Central (PMC) URL:[Link]

  • Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization Source: PubMed URL:[Link]

  • Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling Source: Springer / Advances in Therapy URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Chemical Profile & Risk Assessment

Compound: 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid Common Synonyms: 3-(Aminomethyl)-L-phenylalanine; H-Phe(3-CH2NH2)-OH CAS Number: 57213-47-5 (L-isomer) Physical State: Solid (White to off-white powder)[1]

As a Senior Application Scientist, I approach this compound not just as a generic amino acid, but as a zwitterionic diamine . Unlike standard phenylalanine, the meta-aminomethyl group introduces a second primary amine (


), significantly increasing its basicity and potential for tissue interaction.[1]
Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2][3]

  • H302: Harmful if swallowed.[1]

Operational Risk: The primary operational risk is inhalation of fine particulates during weighing and ocular damage from basic dust contact.[1] The hygroscopic nature of amino acid salts means this dust can rapidly solubilize on moist mucous membranes (eyes, lungs), creating a localized high-pH environment that causes immediate irritation.[1]

Personal Protective Equipment (PPE) Strategy

The following PPE protocol is designed as a redundant barrier system . We do not rely on a single layer of protection.

A. Eye & Face Protection[3][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vented).[1]

  • Scientific Rationale: Standard safety glasses are insufficient.[1] Fine particulates from amino acid derivatives behave like fluids in air currents. Indirect vented goggles prevent dust ingress while maintaining pressure equalization.

  • Contraindication: Do not wear contact lenses. Dust trapped behind a lens can cause corneal abrasion and chemical burns before the lens can be removed.

B. Hand Protection (Glove Protocol)
  • Primary Layer (Inner): Nitrile (4 mil / 0.1 mm).[1]

  • Secondary Layer (Outer): Nitrile or Neoprene (5 mil / 0.12 mm minimum).[1]

  • Rationale:

    • Permeation: While solid amino acids have low permeation rates, the solubilized form (often in DMSO or Methanol) penetrates rapidly.

    • Doffing Safety: The double-glove technique allows you to strip the outer contaminated glove after weighing/transferring without exposing skin, maintaining a "clean" inner layer for instrument operation.[1]

  • Visual Check: Inspect gloves for "pinholing" by inflating them with air prior to use.

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Spill/Maintenance only): NIOSH-certified N95 or P100 particulate respirator.[1]

  • Note: A surgical mask offers zero protection against chemical inhalation.[1]

D. Body Protection
  • Standard: Cotton-blend lab coat (high-neck preferred) with snap closures (for rapid removal).[1]

  • Footwear: Closed-toe, non-perforated leather or synthetic uppers.[1] Mesh sneakers are prohibited as they allow liquid/dust penetration.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (DMSO/MeOH) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent_Check Solvent Type? Liquid->Solvent_Check Standard_PPE Standard PPE: Nitrile Gloves (Double) Splash Goggles Lab Coat Hood->Standard_PPE Yes Resp_Req Respirator REQUIRED (N95 or P100) + Goggles Hood->Resp_Req No (Emergency Only) DMSO DMSO / DMF Solvent_Check->DMSO Aq Aqueous / Buffer Solvent_Check->Aq Specific_Gloves Glove Upgrade: Butyl Rubber or Thick Nitrile (>8mil) DMSO->Specific_Gloves Aq->Standard_PPE

Figure 1: PPE Selection Workflow based on physical state and solvent carrier.[1] Note the escalation for DMSO-solubilized compounds due to enhanced skin permeability.[1]

Operational Protocol: Safe Handling & Weighing

This protocol minimizes static charge, which is the primary cause of powder dispersal for amino acid derivatives.

StepActionTechnical Rationale
1. Prep Activate Ionizer (if available) inside hood.[1]Neutralizes static charge on the weighing boat, preventing powder "jumping."
2. Setup Place balance inside the fume hood.Keeps the source of dust generation within the containment zone.
3. Transfer Use a disposable anti-static spatula.Avoids cross-contamination and reduces static cling.
4. Weighing Do not reach into the source container with the spatula. Pour a small amount into a secondary vessel, then weigh.Prevents contaminating the bulk stock with moisture or foreign particles.
5. Cleanup Wipe balance area with a damp lint-free wipe (methanol-soaked).[1]"Wet" cleaning captures dust; dry sweeping launches it into the air.

Disposal & Spill Response

Disposal Class: Nitrogen-containing organic waste.[1] Incompatibility: Strong oxidizing agents.[2][4]

Spill Response Workflow
  • Evacuate: If spill is >5g outside a hood, evacuate the immediate area to let dust settle.

  • PPE Up: Don N95 respirator, double gloves, and goggles.

  • Contain: Cover spill with a damp paper towel (water or ethanol) to prevent dust generation.[1]

  • Collect: Scoop the damp material into a waste container.

  • Decontaminate: Wash surface with 1% Acetic Acid (to neutralize the amine) followed by soap and water.

Spill_Response Spill Spill Detected Size Assess Size Spill->Size Minor Minor (<1g) in Hood Size->Minor Major Major (>5g) or Floor Size->Major Action_Minor Wet Wipe & Dispose Minor->Action_Minor Action_Major Evacuate Area (15 mins) Don N95 Respirator Major->Action_Major Clean Neutralize Surface (1% Acetic Acid) Action_Minor->Clean Action_Major->Clean

Figure 2: Logic flow for assessing and responding to chemical spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762277, L-3-Aminomethylphenylalanine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.